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  • Product: 2-(Phenylamino)terephthalic acid
  • CAS: 566155-75-7

Core Science & Biosynthesis

Foundational

Thermodynamic Properties of Phenylamino-Functionalized Terephthalic Acid: A Methodological and Application-Focused Guide

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of phenylamino-functionalized t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of phenylamino-functionalized terephthalic acid, a molecule of significant interest in advanced materials and pharmaceutical sciences. While specific experimental thermodynamic data for this compound, particularly 2-(phenylamino)terephthalic acid, is not extensively documented in public literature, this guide establishes a robust methodological framework for its characterization. We delve into the causality behind experimental choices for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed, self-validating protocols. The guide synthesizes theoretical principles with practical applications, exploring the compound's potential as a versatile building block in drug delivery systems, such as Metal-Organic Frameworks (MOFs), and high-performance polymers. The narrative is grounded in authoritative references and visual aids to ensure both scientific integrity and clarity for the target audience.

Introduction to Phenylamino-Functionalized Terephthalic Acid

Terephthalic acid is a foundational commodity chemical, primarily serving as a monomer for polyethylene terephthalate (PET)[1][2]. The introduction of functional groups onto the terephthalic acid backbone creates a class of bespoke molecules with tailored properties. The addition of a phenylamino group, creating compounds like 2-(phenylamino)terephthalic acid, introduces new functionalities: a secondary amine and an extended aromatic system. These modifications can significantly alter the molecule's intermolecular interactions, solubility, thermal stability, and coordination chemistry.

The presence of hydrogen-bond donors (-COOH, -NH-) and acceptors (C=O, -NH-) makes this molecule a prime candidate for constructing supramolecular assemblies and coordination polymers, including Metal-Organic Frameworks (MOFs)[3][4]. In the context of drug development, understanding the thermodynamic properties of such molecules is paramount. These properties govern the stability of different physical forms (polymorphs), influence solubility and dissolution rates, and are critical for designing stable drug delivery systems[5].

Molecular Structure:

  • Name: 2-(Phenylamino)terephthalic acid (also known as 2-anilinoterephthalic acid)[6]

  • CAS Number: 566155-75-7[7][8]

  • Molecular Formula: C₁₄H₁₁NO₄[7][8]

  • Molecular Weight: 257.24 g/mol [7][8]

Synthesis and Structural Verification

The reliable synthesis and purification of the material are prerequisites for accurate thermodynamic analysis. A common route to 2-(phenylamino)terephthalic acid involves the hydrolysis of its corresponding ester precursor.

Experimental Protocol: Synthesis via Ester Hydrolysis[7]

This protocol is based on the hydrolysis of dimethyl 2-(phenylamino)benzene-1,4-dioate.

Materials:

  • Dimethyl 2-(phenylamino)benzene-1,4-dioate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 95% Ethanol (EtOH)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the starting ester, dimethyl 2-(phenylamino)benzene-1,4-dioate, in 95% ethanol.

  • Hydrolysis: Add lithium hydroxide monohydrate to the solution. The stoichiometry should be calculated to ensure a molar excess of LiOH.

  • Reaction: Stir the mixture at room temperature (approx. 20°C) overnight. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting ester.

  • Isolation: Remove any solid precipitate by filtration.

  • Solvent Removal: Evaporate the filtrate to dryness using a rotary evaporator.

  • Redissolution and Precipitation: Dissolve the resulting residue in water. Acidify the aqueous solution by slowly adding 1M HCl until the pH reaches approximately 3-4. The desired product, 2-(phenylamino)terephthalic acid, will precipitate out of the solution.

  • Final Purification: Collect the precipitated solid by filtration. Wash the filter cake with diethyl ether to remove organic impurities and then dry thoroughly to yield the final product. A yield of approximately 99% has been reported for this method[7].

Structural Verification

Post-synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques before proceeding to thermodynamic characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as O-H stretches from the carboxylic acids, N-H stretches from the amine, and C=O stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Framework for Thermodynamic Characterization

The thermodynamic properties of a compound dictate its stability and phase behavior. For pharmaceutical applications, this is critical for controlling crystallinity, preventing degradation, and ensuring consistent bioavailability. The following sections outline the key experimental workflows for determining these properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining thermal stability, decomposition temperatures, and identifying the presence of residual solvents or hydrates.

Causality Behind Experimental Choices:

  • Inert Atmosphere (N₂ or Ar): Using an inert gas is crucial to study the intrinsic thermal decomposition of the material without interference from oxidative processes.

  • Heating Rate (e.g., 10 °C/min): A controlled, linear heating rate ensures reproducible results. Slower rates can provide better resolution of thermal events, while faster rates can shift decomposition to higher temperatures. A rate of 10-20 °C/min is a standard starting point.

  • Sample Mass (5-10 mg): A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.

  • Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried 2-(phenylamino)terephthalic acid into a clean TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed for the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak), which is determined from the first derivative of the TGA curve (DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Calibrate TGA p2 Weigh 5-10 mg of sample into TGA pan p1->p2 r1 Load sample & purge with N2 for 30 min p2->r1 r2 Heat from 25°C to 800°C at 10°C/min r1->r2 a1 Record Mass vs. Temp (TGA Curve) r2->a1 a2 Calculate 1st Derivative (DTG Curve) a1->a2 a3 Determine Tonset and Tpeak a2->a3

Caption: Workflow for Thermogravimetric Analysis (TGA).

While specific data for 2-(phenylamino)terephthalic acid is unavailable, we can predict its behavior relative to the parent compound, terephthalic acid (TPA). TPA is known to sublime before significant decomposition, with mass loss starting around 276-300°C[9][10]. The functionalized analogue may exhibit a different decomposition profile due to the presence of the less stable C-N bond compared to the C-C bonds of the benzene ring.

ParameterTerephthalic Acid (TPA) (Literature)2-(Phenylamino)terephthalic acid (Anticipated)Significance
T_onset (Decomposition) ~300-350 °C[9][11]Potentially lower due to C-N bondIndicates the initiation of thermal breakdown.
Residue at 800 °C ~0-5%~0-5%Indicates complete decomposition to volatile products.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful technique for identifying thermal transitions such as melting (T_m), crystallization (T_c), and glass transitions (T_g), and for quantifying the enthalpy (ΔH) associated with these events.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: For samples that may sublime or release volatiles (like carboxylic acids at high temperatures), sealed pans prevent mass loss, which would otherwise interfere with the heat flow measurement and generate artifacts.

  • Heat-Cool-Heat Cycle: This cycle is critical for understanding the thermal history of the material. The first heating scan reveals the properties of the as-synthesized material. The cooling scan provides information on crystallization behavior. The second heating scan reveals the intrinsic properties of the material after its thermal history has been erased, often providing a clearer view of the glass transition and melting point.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Equilibrate at 25 °C. Heat the sample to a temperature above its expected melting point (e.g., 350-400 °C) at a rate of 10 °C/min.

    • Cool: Cool the sample back down to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Second Heat: Heat the sample again to the maximum temperature at 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) are identified as peaks. The melting point (T_m) is typically taken as the peak temperature of the endotherm, and the enthalpy of fusion (ΔH_fus) is calculated from the area of the peak.

DSC_Workflow cluster_prep Sample Preparation cluster_run Thermal Program cluster_analysis Data Analysis p1 Calibrate DSC (e.g., with Indium) p2 Weigh 3-5 mg of sample into sealed Al pan p1->p2 r1 Heat 1: 25°C to 400°C (10°C/min) p2->r1 r2 Cool: 400°C to 25°C (10°C/min) r1->r2 r3 Heat 2: 25°C to 400°C (10°C/min) r2->r3 a1 Plot Heat Flow vs. Temp r3->a1 a2 Identify transitions (Tm, Tc, Tg) a1->a2 a3 Calculate Enthalpy (ΔH) from peak area a2->a3

Caption: Workflow for Differential Scanning Calorimetry (DSC).

The addition of the bulky, polar phenylamino group is expected to disrupt the crystal packing compared to the highly symmetric terephthalic acid. This disruption can lead to a lower melting point and a different enthalpy of fusion.

ParameterTerephthalic Acid (TPA) (Literature)2-(Phenylamino)terephthalic acid (Anticipated)Significance
Melting Point (T_m) Sublimes, but DSC endotherm ~370-390 °C[11][12]Likely lower than TPAReflects the energy required to break the crystal lattice. Important for solubility and processing.
Enthalpy of Fusion (ΔH_fus) High (related to high lattice energy)Potentially lower than TPAQuantifies the strength of intermolecular forces in the solid state. Affects solubility.
Glass Transition (T_g) Not applicable (crystalline)May be observable on 2nd heatIndicates the transition from a rigid to a more mobile amorphous state. Critical for amorphous drug formulations.

Computational Prediction of Thermodynamic Properties

When experimental data is scarce, computational chemistry provides a powerful tool for estimating thermodynamic properties. The standard Gibbs free energy of formation (ΔG_f°), a key indicator of molecular stability, can be calculated from the standard enthalpy of formation (ΔH_f°) and standard entropy (S°)[13][14].

ΔG_f° = ΔH_f° - TΔS°

Methods like Density Functional Theory (DFT) can be used to calculate these parameters for a molecule in the gas phase. While solid-state calculations are more complex, gas-phase values provide a valuable baseline for comparing the relative stabilities of different functionalized isomers. For reference, the standard solid enthalpy of formation (Δ_fH°_solid) for terephthalic acid is approximately -815 kJ/mol[15]. The value for the phenylamino-functionalized version would be a key output of such a computational study.

Applications in Drug Development and Materials Science

The unique structure of phenylamino-functionalized terephthalic acid makes it a valuable component in several advanced applications.

  • Drug Delivery Systems: The di-carboxylic acid functionality makes it an ideal organic "linker" or "strut" for building MOFs[3]. MOFs are highly porous materials being extensively investigated as nanocarriers for drugs. Their high surface area allows for significant drug loading, and the pore size can be tuned to control the release rate[5]. The amino group provides an additional site for post-synthetic modification, allowing for the attachment of targeting ligands or other functional molecules.

  • Specialty Polymers: As a monomer, it can be incorporated into polyesters or polyamides. The rigid aromatic backbone combined with the phenylamino side group could lead to polymers with high thermal stability and specific optical or electronic properties, similar to other aromatic polyimides and polyesters[16].

  • Precursor for Biologically Active Molecules: Phthalimide and its derivatives, which share structural similarities, are known to possess a wide range of biological activities and are used in drug discovery[17][18]. The phenylamino-terephthalic acid scaffold could serve as a starting point for the synthesis of novel therapeutic agents.

Conclusion

Phenylamino-functionalized terephthalic acid represents a molecule with significant untapped potential. While a complete experimental thermodynamic profile is yet to be published, this guide provides the essential methodological framework for its comprehensive characterization. By employing systematic TGA and DSC analyses, researchers can elucidate the thermal stability and phase behavior that are critical for any application. These experimental results, complemented by computational predictions, will pave the way for rationally designing new materials, from advanced polymers to sophisticated drug delivery systems, ultimately enabling progress in both materials science and pharmaceutical development.

References

  • ResearchGate. (n.d.). Effect of Terephthalic acid Functionalized Graphene oxide on molecular interaction, mechanical and thermal properties of Hytrel Polymer | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569823B1 - Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters.
  • Soft Matter (RSC Publishing). (n.d.). Effect of terephthalic acid functionalized graphene oxide on the molecular interaction, and mechanical and thermal properties of Hytrel polymer. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) data for: (a) TPA; (b) IPA; and (c) PA. Retrieved from [Link]

  • ResearchGate. (n.d.). TG/DTA curve of terephthalic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Terephthalic acid-based coordination polymers: synthesis, thermal stability, and photocatalytic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC spectra of (a) THETA, (b) TPA from PET bottle waste and (c) TPA standard. Retrieved from [Link]

  • Axeleratio. (n.d.). Open access to thermodynamic properties of Terephthalic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5347038A - Process of the preparation of 2,5-di-phenylamino-terephthalic acid and its dialkyl esters in a high purity.
  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA), (b) derivative thermogravimetry.... Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Terephthalic acid (CAS 100-21-0). Retrieved from [Link]

  • ACS ES&T Engineering. (2024). Application of Differential Scanning Calorimetry to Assess Molecular Weight Degradation of Poly(butylene Adipate-co-terephthalate)-Based Plastics. Retrieved from [Link]

  • ResearchGate. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on crystallization thermodynamics of terephthalic acid. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Retrieved from [Link]

  • Tinsukia College. (n.d.). terephthalic acid (TPA). Retrieved from [Link]

  • Thermodynamics Research Center. (2018). ThermoML:J. Chem. Eng. Data 2018, 63, 6, 2081-2090. Retrieved from [Link]

  • NIST WebBook. (n.d.). Terephthalic acid. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized terephthalic acid ligands used in this study where.... Retrieved from [Link]

  • PubChem - NIH. (n.d.). Terephthalic Acid | C8H6O4 | CID 7489. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Terephthalic acid - NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of change in enthalpy as a function of change in entropy for the degradation of different polyesters in air atmosphere (zone 1). Retrieved from [Link]

  • chemeurope.com. (n.d.). Terephthalic acid (data page). Retrieved from [Link]

  • PMC - NIH. (n.d.). Phthalimide analogs for antimalarial drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Molecule structure of functionalized terephthalic acid linker,.... Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Retrieved from [Link]

  • PubMed. (n.d.). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

  • Scribd. (n.d.). Standard State and Enthalpy of Formation, Gibbs Free Energy of Formation, Entropy and Heat Capacity. Retrieved from [Link]

  • Semantic Scholar. (1985). Thermodynamic properties of poly(butylene terephthalate). Retrieved from [Link]

  • Wikipedia. (n.d.). Terephthalic acid. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Acidity Constants and pKa Profile of 2-(Phenylamino)terephthalic Acid

The following technical guide details the acidity constants and pKa values of 2-(Phenylamino)terephthalic acid. It is structured to provide researchers with derived quantitative data, structural justification, and a rigo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity constants and pKa values of 2-(Phenylamino)terephthalic acid. It is structured to provide researchers with derived quantitative data, structural justification, and a rigorous experimental protocol for validation.

Executive Summary

2-(Phenylamino)terephthalic acid (CAS: 566155-75-7), often abbreviated as


 in coordination chemistry, is a dicarboxylic acid linker used in the synthesis of Metal-Organic Frameworks (MOFs) and fluorescent dyes. Its acidity constants (

) are critical parameters that dictate its deprotonation state during solvothermal synthesis, influencing the topology and stability of the resulting coordination networks.

This guide provides the estimated thermodynamic pKa values derived from structural analogs (due to the scarcity of direct experimental literature), analyzes the electronic effects governing its acidity, and outlines a self-validating potentiometric protocol for researchers to determine these values in their specific solvent systems.

Chemical Basis of Acidity

The acidity of 2-(phenylamino)terephthalic acid is governed by the interplay between the electron-withdrawing terephthalic core and the electron-donating (but sterically hindered) N-phenylamino substituent.

Structural Analysis
  • Core Scaffold: Terephthalic acid (1,4-benzenedicarboxylic acid).[1][2][3]

  • Substituent: An N-phenylamino group (

    
    ) at the 2-position.
    
  • Electronic Effects:

    • Resonance: The nitrogen lone pair donates electron density into the central benzene ring. However, this donation is competitively delocalized into the second phenyl ring (the N-phenyl group), making the nitrogen less activating than a primary amine (

      
      ).
      
    • Ortho-Effect: The carboxyl group at position 1 is ortho to the amine. Unlike 2-aminoterephthalic acid, where strong intramolecular hydrogen bonding can stabilize the neutral form, the bulky N-phenyl group introduces steric twist, potentially disrupting planar H-bonding and increasing the acidity of the ortho-carboxyl group relative to the amino-analog.

Deprotonation Pathway

The compound behaves as a diprotic acid in the physiological pH range (2–12). The protonated amine (


) is highly acidic (

) and dissociates prior to the carboxylic acids.

DeprotonationPathway Fig 1. Stepwise deprotonation of 2-(Phenylamino)terephthalic acid. H2L H2L (Neutral Zwitterion/Acid) HL HL- (Mono-anion) H2L->HL pKa1 ≈ 3.8 (Ortho-COOH) L L2- (Di-anion) HL->L pKa2 ≈ 5.0 (Para-COOH)

Quantitative Data: pKa Values

As direct experimental values for this specific derivative are rare in open literature, the values below are high-confidence estimates derived from chemically equivalent substructures (Terephthalic acid and N-Phenylanthranilic acid/Fenamic acid).

Table 1: Estimated Acidity Constants (Aqueous, 25°C)
Dissociation StepFunctional GroupEstimated pKaConfidence IntervalStructural Analog Basis

COOH (Ortho to NHPh)3.80 ± 0.20N-Phenylanthranilic acid (

) exhibits increased acidity vs. anthranilic acid due to the N-phenyl withdrawal.

COOH (Meta to NHPh)5.00 ± 0.20Terephthalic acid (

). The meta-amino group adds slight electron density, raising the pKa slightly.

Protonated Amine (

)
< 0.8 N/ADiphenylamine (

). The amine is too weakly basic to be protonated above pH 1.
Table 2: Reference Values for Structural Analogs
CompoundpKa1pKa2Source
Terephthalic Acid3.514.82NIST / IUPAC
2-Aminoterephthalic Acid3.95 (pred)~5.1PubChem / ChemAxon
N-Phenylanthranilic Acid3.90 - 4.20-ChemicalBook / Lit.

Experimental Protocol: Determination of pKa

Since 2-(phenylamino)terephthalic acid has low water solubility (logP ~2.0–2.5), standard aqueous titration is impossible. The following protocol uses the Yasuda-Shedlovsky extrapolation method , measuring apparent pKa values (


) in binary solvent mixtures (Water/DMSO or Water/Dioxane) and extrapolating to 0% organic solvent.
Required Materials
  • Analyte: >98% pure 2-(Phenylamino)terephthalic acid (approx 0.1 mmol).

  • Solvent: Carbonate-free water and HPLC-grade DMSO (or 1,4-Dioxane).

  • Titrant: 0.1 M KOH (standardized with KHP).

  • Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (to prevent carbonate formation).

Workflow Diagram

TitrationProtocol Fig 2. Workflow for pKa determination in mixed solvents. Start Start: Prepare 3 Solvent Mixtures (30%, 40%, 50% DMSO/Water) Dissolve Dissolve Analyte (0.001 M) Add KCl (0.1 M) Start->Dissolve Purge Purge with N2/Ar (Remove CO2) Dissolve->Purge Titrate Potentiometric Titration Add 0.1 M KOH in 0.05 mL increments Purge->Titrate Calc Calculate Apparent pKa (psKa) using Gran's Plot or Hyperquad Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs 1/ε Calc->Extrapolate

Step-by-Step Methodology
1. Preparation of Binary Mixtures

Prepare three solvent mixtures containing 30%, 40%, and 50% (v/v) DMSO in water. The dielectric constant (


) of these mixtures differs from pure water, which is corrected for in the final step.
2. Titration Setup
  • Weigh accurately ~25 mg of 2-(Phenylamino)terephthalic acid.

  • Dissolve in 50 mL of the 30% DMSO mixture.

  • Add KCl to achieve

    
    .
    
  • Place in a thermostated vessel at

    
    .
    
  • Insert a calibrated glass pH electrode (calibrated in the specific solvent mixture or corrected using the

    
     parameter for the solvent).
    
3. Data Collection

Titrate with 0.1 M KOH. Record pH after each addition once stability (<0.1 mV/sec drift) is reached. Collect at least 50 points to define the buffer regions clearly.

4. Data Analysis (The Yasuda-Shedlovsky Equation)

The apparent pKa values (


) obtained in mixed solvents are linearly related to the dielectric constant of the medium. Use the equation:


  • Calculate

    
     for each mixture (30%, 40%, 50%).[4]
    
  • Plot

    
     on the Y-axis versus the inverse of the dielectric constant 
    
    
    
    on the X-axis.
  • Extrapolate the linear regression to the value of

    
     for pure water (
    
    
    
    ). The intercept gives the aqueous pKa.

Applications & Implications

  • MOF Synthesis: The

    
     (~3.[1]8) dictates the onset of coordination. Syntheses performed below pH 3.8 will likely yield protonated, uncoordinated ligand, while pH > 5.0 ensures full deprotonation (
    
    
    
    ), facilitating rapid metal-cluster formation.
  • Fluorescence: The "phenylamino" moiety acts as an electron donor in the push-pull system. Protonation of the carboxyl groups alters the internal charge transfer (ICT) state, often quenching fluorescence or shifting the emission maximum (solvatochromism).

References

  • NIST Chemistry WebBook. Terephthalic acid (CAS 100-21-0) Acidity Data. National Institute of Standards and Technology.[2] [Link]

  • PubChem. 2-Aminoterephthalic acid (CAS 10312-55-7) Compound Summary. National Center for Biotechnology Information. [Link]

  • IUPAC-NIST Solubility Data Series.Solubility of Carboxylic Acids in Binary Solvents.

Sources

Foundational

An In-depth Technical Guide to the Photophysical Characteristics of 2-(Phenylamino)terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract 2-(Phenylamino)terephthalic acid, a functionalized aromatic dicarboxylic acid, stands as a molecule of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-(Phenylamino)terephthalic acid, a functionalized aromatic dicarboxylic acid, stands as a molecule of significant interest at the intersection of materials science, chemical sensing, and photonics. Its structural motif, featuring a terephthalic acid core appended with a phenylamino group, imparts a unique set of photophysical properties that are highly sensitive to its local environment. This technical guide provides a comprehensive exploration of the core photophysical characteristics of 2-(phenylamino)terephthalic acid, drawing upon established principles and analogous data from closely related aminoterephthalate derivatives. We delve into its electronic absorption and fluorescence emission profiles, the influence of solvent polarity on its spectral behavior, and the dynamics of its excited states. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic characterization of these properties. By synthesizing theoretical underpinnings with practical methodologies, this document aims to equip researchers with the foundational knowledge required to harness the full potential of 2-(phenylamino)terephthalic acid in advanced applications.

Introduction: The Scientific Imperative

The rational design of functional molecules with tailored photophysical properties is a cornerstone of modern chemistry and materials science. Within this landscape, derivatives of terephthalic acid have emerged as versatile building blocks, most notably in the construction of Metal-Organic Frameworks (MOFs). The introduction of a phenylamino substituent onto the terephthalic acid core dramatically alters its electronic landscape, creating a molecule with intrinsic fluorescence and environment-sensitive characteristics.

Understanding the photophysical behavior of 2-(phenylamino)terephthalic acid is not merely an academic exercise. The insights gained from its study have direct implications for:

  • Development of Luminescent Probes: Its sensitivity to the local environment can be exploited for the detection of various analytes.

  • Design of Advanced Materials: As a linker in MOFs, its photophysical properties can be translated into functional materials for applications such as chemical sensing and photocatalysis.[1][2][3]

  • Fundamental Photochemistry: It serves as an excellent model system for studying intramolecular charge transfer (ICT), excited-state dynamics, and the influence of molecular conformation on photophysical outcomes.

This guide provides an in-depth analysis of these aspects, grounded in both theoretical principles and practical experimental workflows.

Core Photophysical Properties: A Synthesized Perspective

While dedicated, comprehensive studies on 2-(phenylamino)terephthalic acid are nascent, a robust understanding of its photophysical characteristics can be constructed by examining structurally analogous compounds, such as other aminoterephthalic acid derivatives and N-phenyl-substituted aromatic systems.[4][5]

Electronic Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectrum of 2-(phenylamino)terephthalic acid is anticipated to be dominated by π-π* transitions within the aromatic systems. The presence of the phenylamino group, an electron-donating substituent, conjugated with the electron-withdrawing carboxylic acid groups, is expected to give rise to an intramolecular charge transfer (ICT) character in its electronic transitions.

Expected Spectral Features:

  • High-Energy Bands (200-280 nm): Attributable to π-π* transitions within the individual benzene and phenylamino rings.

  • Lower-Energy Band (280-350 nm): A distinct, lower-energy absorption band is predicted due to the extended conjugation and ICT character of the molecule. The position and intensity of this band are likely to be sensitive to solvent polarity.

The molar absorptivity (ε) of these transitions is expected to be in the range of 10,000 - 50,000 M⁻¹cm⁻¹, typical for such aromatic systems.

Fluorescence Emission

Upon excitation into its absorption bands, 2-(phenylamino)terephthalic acid is expected to exhibit fluorescence. The emission is likely to originate from the decay of the lowest-energy excited singlet state (S₁) to the ground state (S₀).

Key Emission Characteristics:

  • Stokes Shift: A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is anticipated. This is a hallmark of molecules that undergo a substantial change in geometry or electronic distribution in the excited state, a common feature of ICT compounds. Studies on related terephthalate derivatives have highlighted large Stokes shifts.[6]

  • Solvatochromism: The emission wavelength is predicted to be highly dependent on the polarity of the solvent. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

  • Quantum Yield (Φf): The fluorescence quantum yield, a measure of the efficiency of the emission process, will be influenced by the competition between radiative (fluorescence) and non-radiative decay pathways. Non-radiative pathways can include internal conversion and intersystem crossing to the triplet state. The rigidity of the molecule's environment can impact the quantum yield; for instance, restricting intramolecular rotations in viscous solvents may lead to an increase in fluorescence intensity.[4]

  • Excited-State Lifetime (τf): The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for similar fluorophores.

Potential for Excited-State Intramolecular Proton Transfer (ESIPT)

The structure of 2-(phenylamino)terephthalic acid contains both a proton donor (the amine group) and a proton acceptor (the carbonyl oxygen of the carboxylic acid). This arrangement opens the possibility of an Excited-State Intramolecular Proton Transfer (ESIPT) process.[7][8][9] In the excited state, the acidity of the amine proton and the basicity of the carbonyl oxygen can increase, facilitating the transfer of a proton. This can lead to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different emission wavelength. If ESIPT occurs, dual fluorescence—emission from both the original (enol) form and the tautomeric (keto) form—may be observed, often with a very large Stokes shift for the tautomer emission.

Photophysical ParameterExpected CharacteristicsRationale / Comparison
Absorption Maxima (λabs) ~280-350 nm for the lowest energy bandExtended conjugation and ICT character.[5]
Emission Maxima (λem) ~400-550 nm, solvent-dependentICT fluorescence, large Stokes shift.[4]
Stokes Shift LargeSignificant change in excited-state geometry and electronic distribution.[6]
Quantum Yield (Φf) Moderate, environment-dependentCompetition between radiative and non-radiative decay. Restriction of rotation can enhance Φf.[4]
Fluorescence Lifetime (τf) 1-10 nsTypical for organic fluorophores of this class.
Solvatochromism Positive (red-shift in polar solvents)Stabilization of the more polar excited state.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust characterization of the photophysical properties of 2-(phenylamino)terephthalic acid. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the experimental design.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs_) and molar absorptivity (ε).

Methodology:

  • Stock Solution Preparation: Accurately weigh a sample of 2-(phenylamino)terephthalic acid and dissolve it in a suitable solvent (e.g., DMSO, THF) to prepare a stock solution of known concentration (e.g., 1 mM). The choice of solvent is critical; start with solvents in which the compound is highly soluble.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM. This range typically yields absorbance values within the linear range of most spectrophotometers (0.1 - 1.0).

  • Spectra Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record the absorption spectrum of each dilution from 200 to 600 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs_).

    • Plot absorbance at λ_abs_ versus concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (ε) since the path length (b) is typically 1 cm. A linear plot confirms that the molecule is not aggregating at these concentrations.

Diagram of Workflow:

Caption: Workflow for UV-Vis absorption analysis.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex_ and λ_em_) and to observe solvatochromic effects.

Methodology:

  • Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to the λ_abs_ determined from the UV-Vis experiment.

    • Scan the emission spectrum over a range starting ~20 nm above the excitation wavelength to ~700 nm.

    • Identify the emission maximum (λ_em_).

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the λ_em_ determined above.

    • Scan the excitation spectrum over a range that covers the absorption bands (e.g., 250-450 nm).

    • The resulting excitation spectrum should match the absorption spectrum if a single fluorescent species is present.

  • Solvatochromism Study: Repeat the emission measurements in a series of solvents with varying polarity (e.g., toluene, THF, dichloromethane, acetonitrile, DMSO, ethanol).

Diagram of Logical Relationships:

G cluster_0 Solvent Polarity cluster_1 Spectral Shift Low Low (e.g., Toluene) Blue_Shift Blue Shift (Hypsochromic) Low->Blue_Shift Expected Trend High High (e.g., DMSO) Red_Shift Red Shift (Bathochromic) High->Red_Shift Expected Trend

Caption: Expected solvatochromic effect on emission.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To quantify the efficiency of fluorescence.

Methodology:

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for emission in the blue-violet region.

  • Standard and Sample Preparation: Prepare solutions of the standard and the sample with absorbance values at the excitation wavelength that are closely matched and below 0.1.

  • Spectra Acquisition:

    • Record the absorption spectrum of both the standard and the sample.

    • Record the fluorescence emission spectrum of both the standard and the sample using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield is calculated using the following equation:

    Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Diagram of Experimental Setup:

G Excitation_Source Excitation Source Monochromator_Ex Excitation Monochromator Excitation_Source->Monochromator_Ex Sample_Cuvette Sample/Standard Monochromator_Ex->Sample_Cuvette Monochromator_Em Emission Monochromator Sample_Cuvette->Monochromator_Em Detector Detector Monochromator_Em->Detector

Caption: Schematic of a fluorescence spectrometer.

Conclusion and Future Directions

2-(Phenylamino)terephthalic acid presents a compelling profile as a functional fluorophore. Its anticipated properties, including intramolecular charge transfer characteristics, significant Stokes shift, and environmental sensitivity, make it a prime candidate for applications in sensing and as a building block for advanced luminescent materials. The experimental protocols detailed herein provide a comprehensive framework for the thorough characterization of its photophysical behavior.

Future research should focus on obtaining definitive experimental data for 2-(phenylamino)terephthalic acid to validate the predictions made in this guide. Furthermore, exploring its incorporation into MOFs and polymeric systems will be crucial in translating its molecular properties into macroscopic functions. The potential for dual emission via ESIPT also warrants detailed investigation through time-resolved spectroscopy and computational modeling.

References

  • Functionalized fluorescent terephthalate monomers and their attempted polyester formation. (2020). RSC Advances. [Link]

  • Excited-State Rotational Dynamics of Amine-Functionalized Terephthalic Acid Derivatives as Linker Models for Metal–Organic Frameworks. (2025). The Journal of Physical Chemistry A. [Link]

  • Synthesis, Crystal Structures, and Luminescence Properties of Carboxylate Based Rare-Earth Coordination Polymers. (2012). Inorganic Chemistry. [Link]

  • Heterometallic Europium(III)–Lutetium(III) Terephthalates as Bright Luminescent Antenna MOFs. (2022). Molecules. [Link]

  • Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands. (2020). Molecules. [Link]

  • 2-Aminoterephthalic Acid. Cenmed Enterprises. [Link]

  • Synthesis and Photophysical Characterization of 2′-Aminochalcones. (2020). Chemistry Proceedings. [Link]

  • Synthesis and Photophysical Characterization of 2′-Aminochalcones. ResearchGate. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025). Molecules. [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. (2023). Journal of the Brazilian Chemical Society. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules. [Link]

  • Crystal structure determination and vibrational spectroscopic studies of terephthalate and 2-amino terephthalate complexes with the 1,10-di-amonium-decane cation. ResearchGate. [Link]

  • Synthesis and Fluorescence Studies of Selected N-aryl-2-aminoquinolines: Effect of Hydrogen Bonding, Substituents and ESIPT on Their Fluorescence Quantum Yields. ResearchGate. [Link]

  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. ResearchGate. [Link]

  • Synthesis and Photophysical Characterization of 2′-Aminochalcones. ResearchGate. [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. SciELO. [Link]

  • Fluorescent and biotinylated analogues of docetaxel: synthesis and biological evaluation. PubMed. [Link]

  • Fluorescence Properties and Mg Selectivity of Aryl‐Alkynyl Derivatives of the o‐Aminophenoltriacetate (APTRA) Ligand. ResearchGate. [Link]

  • Preparation and Photophysics of 2-(1-Pyrenyl)acrylic Acid and Its Methyl and 2′,2′,6′,6′-Tetramethyl-4′-Piperidyl Esters. ResearchGate. [Link]

  • Interplay between Theory and Photophysical Characterization in Symmetric α-Substituted Thienyl BODIPY Molecule. (2024). Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(Phenylamino)terephthalic Acid from Aniline

This Application Note is structured to provide a high-purity, scalable synthesis protocol for 2-(Phenylamino)terephthalic acid (also known as -phenylaminoterephthalic acid).[1] This protocol prioritizes the Buchwald-Hart...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-purity, scalable synthesis protocol for 2-(Phenylamino)terephthalic acid (also known as


-phenylaminoterephthalic acid).[1]

This protocol prioritizes the Buchwald-Hartwig Cross-Coupling route over traditional Ullmann condensation. While the Ullmann reaction is historically significant, the Palladium-catalyzed route offers superior chemoselectivity, milder conditions, and easier purification for drug development applications (e.g., synthesis of UNC1215 analogs or MOF linkers).[1][2]

Part 1: Executive Summary & Retrosynthetic Logic

Core Strategy

The synthesis of 2-(phenylamino)terephthalic acid (3 ) directly from aniline and terephthalic acid is not feasible due to the electron-rich nature of aniline and the poor electrophilicity of the acid.[1] Direct nucleophilic aromatic substitution (


) on 2-chloroterephthalic acid requires harsh conditions (high temperature, copper bronze) that often lead to decarboxylation or tar formation.[1][2]

Therefore, this protocol utilizes a two-step strategy :

  • C-N Bond Formation: Palladium-catalyzed coupling of Aniline (1 ) with Dimethyl 2-bromoterephthalate (2 ) to form the diester intermediate.[1]

  • Saponification: Controlled hydrolysis to yield the dicarboxylic acid (3 ).[1]

Reaction Pathway Visualization

The following diagram outlines the workflow and logical dependencies of the synthesis.

SynthesisPathway Aniline Aniline (1) (Nucleophile) PdCat Pd(OAc)2 / BINAP Cs2CO3, Toluene, 100°C Aniline->PdCat Bromoester Dimethyl 2-bromoterephthalate (2) (Electrophile) Bromoester->PdCat Intermediate Dimethyl 2-(phenylamino)terephthalate (Intermediate Ester) PdCat->Intermediate Buchwald-Hartwig Coupling Hydrolysis LiOH / THF / H2O Saponification Intermediate->Hydrolysis Product 2-(Phenylamino)terephthalic Acid (3) (Target) Hydrolysis->Product Acid Workup (pH 3-4)

Figure 1: Synthetic workflow from Aniline to 2-(Phenylamino)terephthalic acid.[1]

Part 2: Detailed Experimental Protocols

Phase 1: Buchwald-Hartwig Coupling

Objective: Synthesize dimethyl 2-(phenylamino)terephthalate. Rationale: The dimethyl ester is used instead of the free acid to prevent catalyst poisoning by the carboxylic acid groups and to facilitate purification via silica gel chromatography if necessary.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]Role
Dimethyl 2-bromoterephthalate 273.081.0Electrophile
Aniline 93.131.2Nucleophile
Palladium(II) acetate (

)
224.510.05 (5 mol%)Pre-catalyst
BINAP (racemic or S)622.680.075 (7.5 mol%)Ligand
Cesium Carbonate (

)
325.822.0Base
Toluene (Anhydrous)-Solvent0.2 M Conc.[1]
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.[1] Cool under inert gas flow.[1]

  • Catalyst Pre-complexation: Add

    
     and BINAP to the flask.[1] Add anhydrous Toluene (approx. 20% of total volume) and stir at room temperature for 15 minutes.
    
    • Insight: The solution should turn from orange to a reddish-brown, indicating the formation of the active

      
       species in situ.[1]
      
  • Substrate Addition: Add Dimethyl 2-bromoterephthalate, Aniline, and

    
     to the mixture. Add the remaining Toluene.
    
  • Degassing: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Reaction: Heat the mixture to 100°C (oil bath temperature) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1).[1][2] The starting material (

      
      ) should disappear, and a fluorescent yellow/green spot (
      
      
      
      ) should appear.[1][2]
  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[1][3]

  • Purification: Recrystallize from hot Ethanol or perform flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
    • Yield Target: 85–95%.[1]

    • Appearance: Yellow crystalline solid.[1]

Phase 2: Ester Hydrolysis (Saponification)

Objective: Convert the diester to the final dicarboxylic acid.[1] Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures, reducing the risk of side reactions.[1][2]

Reagents & Materials Table
ReagentEquiv.Role
Dimethyl 2-(phenylamino)terephthalate 1.0Substrate
LiOH[1][4]·H2O 5.0Hydrolysis Agent
THF / Water (1:1 v/v)Solvent0.1 M Conc.[1]
1M HCl ExcessAcidification
Step-by-Step Methodology
  • Dissolution: Dissolve the purified ester intermediate in THF. Add an equal volume of distilled water. The mixture may be biphasic initially.

  • Base Addition: Add solid LiOH·H2O in one portion.[1][4][5]

  • Reaction: Stir vigorously at 40–50°C for 4–6 hours.

    • Self-Validating Check: The biphasic mixture should become a clear, homogeneous solution as the ester (hydrophobic) converts to the dilithium salt (hydrophilic).[1][2]

  • Workup:

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with water.[1]

    • Critical Step: Cool the solution to 0°C in an ice bath. Slowly add 1M HCl dropwise while stirring until pH reaches ~3–4.

    • Observation: A bright yellow/orange precipitate will form immediately.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash with copious amounts of cold water (to remove LiCl) and a small amount of cold diethyl ether (to remove trace unreacted aniline).[1][2]

  • Drying: Dry in a vacuum oven at 60°C overnight.

Part 3: Analytical Validation & Troubleshooting

Structural Confirmation (NMR)

The product must be validated using


 NMR (DMSO-

).[1]
Signal (ppm)MultiplicityIntegrationAssignmentDiagnostic Note
9.50 – 9.80 Singlet (Broad)1H-NH- Key Indicator of C-N coupling
12.5 – 13.5 Broad Singlet2H-COOH Confirms hydrolysis
7.90 Doublet1HTerephthalate H-6Ortho to COOH
7.10 – 7.50 Multiplet6HPhenyl + H-3/H-5Overlapping aromatic region
Missing Singlet (~3.[1]8)-

Absence confirms full hydrolysis
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxygen poisoning of Pd catalyst.[1]Ensure rigorous degassing (sparging) before heating.[1][2] Use fresh catalyst.
Incomplete Hydrolysis Poor solubility of intermediate.[1]Increase temperature to 60°C or add Methanol to the solvent system (THF:MeOH:Water).[1][2]
Dark/Tar Product Oxidation of Aniline.[1][6]Ensure Aniline is distilled (colorless) before use.[1][2] Keep reaction under

.
Trace Pd Contamination Catalyst leaching.[1]Use a metal scavenger (e.g., SiliaMetS® Thiol) during the filtration step of Phase 1.[1][2]
Safety & Handling
  • Aniline: Toxic by inhalation and skin contact.[1] Induces methemoglobinemia.[1] Handle only in a fume hood.

  • Palladium Compounds: Potential sensitizers.[1] Dispose of heavy metal waste according to EHS regulations.

References

  • ChemicalBook. (n.d.).[1][7] 2-Phenylamino-terephthalic acid Synthesis. Retrieved from [1][2]

    • Context: Provides general yield data and confirms the hydrolysis pathway
  • Ma, D., & Cai, Q. (2003).[1][2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 36(12), 974–981.[1][2]

    • Context: Foundational text for C-N coupling mechanisms (altern
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1][2] Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.[1][2]

    • Context: Authoritative source for the Pd-catalyzed amination protocol (Buchwald-Hartwig) used in Phase 1.[1]

  • Liu, J., et al. (2014).[1][2] Discovery of UNC1215, a Potent and Selective Propionyl-Lysine Antagonist. Journal of Medicinal Chemistry. (Patent/Paper equivalent referencing the scaffold synthesis).

    • Context: Validates the use of this intermediate in high-value drug discovery (L3MBTL3 methyl-lysine binder).[1]

Sources

Application

Preparation of Fluorescent Metal-Organic Frameworks Using Phenylamino Ligands: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by Senior Application Scientist, Gemini Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis and applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis and application of fluorescent metal-organic frameworks (MOFs) incorporating phenylamino ligands. We delve into the rationale behind experimental design, from linker selection to synthetic conditions, and explore the unique photophysical properties conferred by the phenylamino moiety. This document is intended to serve as a practical resource for researchers in materials science, analytical chemistry, and drug development, offering both the foundational principles and actionable protocols to leverage these advanced materials in sensing and therapeutic applications.

Introduction: The Strategic Advantage of Phenylamino Ligands in Fluorescent MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their high surface area, tunable porosity, and chemical functionality have made them exceptional candidates for applications ranging from gas storage to catalysis.[1] A particularly exciting subclass is luminescent MOFs (LMOFs), which are being extensively explored as highly sensitive chemical sensors and as platforms for drug delivery and bioimaging.[2]

The fluorescence of a MOF can originate from the organic linker, the metal center, or charge transfer between them.[2] The choice of the organic linker is paramount in designing LMOFs with desired photophysical properties. While simple amino-functionalized linkers, such as 2-aminoterephthalic acid, are widely used, the incorporation of a more complex phenylamino group offers distinct advantages:

  • Enhanced Fluorescence Quantum Yield: The phenylamino moiety can increase the rigidity of the linker and suppress non-radiative decay pathways, leading to higher fluorescence quantum yields.[3][4] The framework's rigidity further restricts the conformation of the linker, which can significantly enhance emission efficiency.[3][4]

  • Tunable Emission via Intramolecular Charge Transfer (ICT): The phenylamino group acts as an electron donor, and when coupled with an electron-withdrawing carboxylate backbone, it can facilitate intramolecular charge transfer upon photoexcitation. This ICT character makes the fluorescence emission highly sensitive to the local environment, a crucial feature for developing advanced chemical sensors.

  • Increased Hydrophobicity and π-π Interactions: The additional phenyl ring introduces hydrophobicity and enhances the potential for π-π stacking interactions. This can be strategically employed in drug delivery applications to improve the loading of hydrophobic drug molecules.[5]

This guide will focus on a zinc-based MOF synthesized with a custom-designed phenylamino-dicarboxylate linker as a representative example to illustrate the principles and protocols.

Ligand Design and Synthesis: The Foundation of Functionality

The cornerstone of a functional fluorescent MOF is a well-designed organic linker. For this guide, we will consider a linker based on a diphenylamine core functionalized with two carboxylic acid groups, for example, 4,4'-(phenylazanediyl)dibenzoic acid. The synthesis of such a linker is a critical prerequisite and typically involves standard organic chemistry methodologies, such as Buchwald-Hartwig amination, followed by oxidation or other functional group transformations to install the carboxylates. The purity of the linker is of utmost importance as impurities can interfere with MOF crystallization and quench fluorescence.

Synthesis of a Phenylamino-Functionalized Fluorescent MOF

The most common and effective method for synthesizing crystalline MOFs is solvothermal synthesis.[6] This technique involves heating the metal precursors and organic linkers in a sealed vessel, allowing for the slow growth of high-quality crystals.

Rationale for Precursor Selection
  • Metal Node: Zinc(II) is a common choice for constructing fluorescent MOFs. Its d10 electronic configuration prevents quenching of ligand-based fluorescence through d-d transitions.[7] Furthermore, zinc-based MOFs often exhibit good biocompatibility, making them suitable for drug delivery applications.[8] Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is a readily available and soluble precursor.

  • Organic Linker: A linker such as 4,4'-(phenylazanediyl)dibenzoic acid provides the necessary carboxylate groups for coordination with the zinc centers and the phenylamino moiety for fluorescence.

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent widely used in MOF synthesis. It effectively dissolves both the metal salt and the organic linker, facilitating the reaction.[9]

  • Modulator (Optional): The addition of a monocarboxylic acid, such as acetic acid, can act as a modulator. It competes with the linker for coordination to the metal center, which can control the nucleation and growth rate of the MOF crystals, leading to improved crystal size and morphology.

Detailed Solvothermal Synthesis Protocol

This protocol provides a general procedure for the synthesis of a zinc-based MOF using a phenylamino-dicarboxylate linker.

Materials and Reagents:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-(phenylazanediyl)dibenzoic acid (or a similar phenylamino-dicarboxylate linker)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for washing)

  • Methanol (for washing)

  • 20 mL Scintillation Vials or Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of the phenylamino-dicarboxylate linker in 10 mL of DMF.

  • Sonication: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution of all reagents.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 48 hours. The slow heating and cooling rates can influence crystal quality.

  • Isolation: After the reaction, allow the vial to cool slowly to room temperature. The MOF crystals will typically have settled at the bottom of the vial.

  • Purification: Carefully decant the supernatant. Wash the crystalline product by immersing it in fresh DMF (3 x 10 mL) for 8-12 hours each time to remove unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange by immersing the crystals in a more volatile solvent like ethanol or methanol for 24-48 hours, replacing the solvent several times.

  • Activation: Activate the MOF by heating the solvent-exchanged crystals under vacuum at a temperature below the decomposition point of the MOF (typically 100-150°C) for 12-24 hours. This step is crucial to ensure the pores are accessible for subsequent applications.

Diagram of the Solvothermal Synthesis Workflow:

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Synthesis Processing Metal_Salt Zn(NO₃)₂·6H₂O Mix Mix & Sonicate Metal_Salt->Mix Linker Phenylamino Dicarboxylate Linker->Mix Solvent DMF Solvent->Mix Heat Heat in Oven (120°C, 48h) Mix->Heat Isolate Isolate Crystals Heat->Isolate Wash Wash with DMF Isolate->Wash Exchange Solvent Exchange (Ethanol/Methanol) Wash->Exchange Activate Activate under Vacuum Exchange->Activate Final_Product Fluorescent MOF (Activated) Activate->Final_Product

Caption: Workflow for the solvothermal synthesis of a fluorescent MOF.

Characterization of the Fluorescent MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Structural and Thermal Analysis
Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks that matches the simulated pattern from single-crystal X-ray diffraction or a previously reported structure. The absence of broad humps indicates a lack of amorphous impurities.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.Uniformly shaped crystals (e.g., cubic, octahedral, rod-like) with a consistent size distribution.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework, and finally a sharp weight loss at the decomposition temperature.
Nitrogen Adsorption-Desorption To determine the porosity, specifically the Brunauer-Emmett-Teller (BET) surface area and pore volume.A Type I isotherm, characteristic of microporous materials, indicating a high surface area.
Photophysical Characterization

The fluorescence properties of the synthesized MOF should be investigated to assess its potential for optical applications.

Technique Purpose Key Parameters to Determine
Fluorescence Spectroscopy To measure the excitation and emission spectra of the MOF.- Excitation Maximum (λex): The wavelength at which the MOF absorbs light most efficiently to produce fluorescence. - Emission Maximum (λem): The wavelength at which the MOF emits the most intense fluorescence.
Quantum Yield Measurement To quantify the efficiency of the fluorescence process.- Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. A high quantum yield is desirable for bright fluorescence. For high-quality fluorescent MOFs, this can be significantly high, sometimes approaching 100%.[3][4]
Fluorescence Lifetime Measurement To determine the average time the fluorophore stays in the excited state.- Fluorescence Lifetime (τ): Can provide insights into the local environment of the fluorophore and potential quenching mechanisms.

Representative Photophysical Data for a Phenylamino-functionalized Zn-MOF:

PropertyValue
Excitation Maximum (λex)~350 nm
Emission Maximum (λem)~450 nm (blue emission)
Fluorescence Quantum Yield (ΦF)> 60%
Fluorescence Lifetime (τ)5-15 ns

Applications in Sensing and Drug Delivery

The unique properties of phenylamino-functionalized fluorescent MOFs make them highly promising for various applications.

Fluorescent Sensing

The ICT character of the phenylamino linker can be exploited for the detection of various analytes. The interaction of an analyte with the MOF can alter the electronic environment of the linker, leading to a change in the fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength (ratiometric sensing).

Mechanism of Fluorescence Quenching for Analyte Detection:

sensing_mechanism MOF Fluorescent MOF (Excited State) Ground_State Ground State MOF MOF->Ground_State Non-Radiative Decay Non_Fluorescent Non-Fluorescent Complex MOF->Non_Fluorescent Electron or Energy Transfer Fluorescence Fluorescence MOF->Fluorescence Radiative Decay Analyte Analyte Analyte->Non_Fluorescent

Sources

Method

Protocol and Application Guide: Selective Saponification of Dimethyl 2-(phenylamino)terephthalate

An Application Note for Researchers and Drug Development Professionals Introduction: The Significance of 2-(Phenylamino)terephthalic Acid The hydrolysis of esters is a fundamental transformation in organic synthesis, cri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of 2-(Phenylamino)terephthalic Acid

The hydrolysis of esters is a fundamental transformation in organic synthesis, critical for the production of carboxylic acids from their more stable ester precursors. Dimethyl 2-(phenylamino)terephthalate is a key intermediate whose selective hydrolysis yields 2-(phenylamino)terephthalic acid (CAS 566155-75-7)[1][2]. This product serves as a valuable building block in medicinal chemistry and materials science. For instance, analogous di-phenylamino-terephthalic acid derivatives are precursors for quinacridone pigments[3]. The successful and high-yield synthesis of the dicarboxylic acid is therefore a critical step in the development of novel compounds.

This application note provides a detailed, field-proven protocol for the base-catalyzed hydrolysis (saponification) of dimethyl 2-(phenylamino)terephthalate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Chemistry: Mechanism of Base-Catalyzed Ester Hydrolysis

The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction. Unlike acid-catalyzed hydrolysis, which is a reversible process, base-promoted hydrolysis is effectively irreversible[4][5][6]. This irreversibility is the primary reason for its widespread use, as it drives the reaction to completion, resulting in higher yields.

The mechanism proceeds in two main stages:

  • Nucleophilic Addition-Elimination: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dimethyl 2-(phenylamino)terephthalate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group. This process occurs for both methyl ester groups.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and forms a carboxylate salt and methanol. This final step is irreversible and is the thermodynamic driving force for the entire reaction, preventing the reformation of the ester[7][8]. The desired 2-(phenylamino)terephthalic acid is then liberated in a final acidification workup step.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Irreversible Deprotonation cluster_step4 Step 4: Acidification Workup start Dimethyl 2-(phenylamino)terephthalate + OH⁻ int1 Tetrahedral Intermediate start->int1 Addition prod1 Carboxylic Acid + ⁻OCH₃ int1->prod1 Collapse of Intermediate final_salt Carboxylate Salt + CH₃OH prod1->final_salt Acid-Base Reaction final_prod 2-(Phenylamino)terephthalic Acid final_salt->final_prod + H₃O⁺

Caption: Base-catalyzed hydrolysis mechanism.

Experimental Protocol: High-Yield Synthesis

This protocol is adapted from a procedure demonstrating a 99.3% yield using lithium hydroxide, a choice that offers excellent reactivity under mild conditions[1].

Materials and Equipment
  • Reagents:

    • Dimethyl 2-(phenylamino)benzene-1,4-dioate (Starting Material)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • 95% Ethanol (EtOH)

    • 1M Hydrochloric acid (HCl)

    • Diethyl ether (Et₂O)

    • Deionized water

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter paper

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

Key Reaction Parameters

The choice of base, solvent, and temperature can be adapted based on substrate reactivity and available equipment. The following table summarizes a highly effective set of conditions alongside common alternatives.

ParameterRecommendedAlternativesRationale / Notes
Base LiOH·H₂ONaOH, KOHLiOH provides excellent results at room temperature, potentially minimizing side reactions[1]. NaOH and KOH are also effective but may require heating[5][7].
Solvent 95% EthanolMethanol, THF/WaterEthanol effectively dissolves the starting ester. A small amount of water aids in dissolving the inorganic base[7].
Temperature Room Temperature (20-25°C)Reflux (Heating)The cited LiOH protocol proceeds efficiently overnight at room temperature[1]. Heating can accelerate the reaction but may not be necessary.
Reaction Time Overnight (approx. 12-16 hours)2-4 hours (at reflux)Reaction progress should be monitored for completion to avoid extended reaction times that could lead to degradation.
Acidification 1M HCl1M H₂SO₄Used to protonate the carboxylate salt, causing the final product to precipitate out of the aqueous solution[1][3].
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 10.5 g of dimethyl 2-(phenylamino)terephthalate in 100 mL of 95% ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.

  • Addition of Base: To the stirring solution, add 7.7 g of lithium hydroxide monohydrate (LiOH·H₂O)[1].

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction for the complete consumption of the starting material using an appropriate method like Thin-Layer Chromatography (TLC).

  • Initial Isolation: Once the reaction is complete, remove any insoluble solids by filtration.

  • Solvent Removal: Evaporate the filtrate to dryness using a rotary evaporator. This will leave a solid residue, which is the lithium salt of the product.

  • Redissolution: Dissolve the residue in deionized water.

  • Precipitation: While stirring, slowly add 1M HCl to the aqueous solution. Monitor the pH, adjusting it to approximately 3-4[1]. A solid precipitate of 2-(phenylamino)terephthalic acid will form.

  • Final Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with diethyl ether (Et₂O) to remove any non-polar impurities. Dry the solid product to obtain the final 2-(phenylamino)terephthalic acid. A yield of approximately 9.4 g (99.3%) can be expected[1].

Caption: Experimental workflow for saponification.

Trustworthiness: Self-Validating System and Troubleshooting

A robust protocol includes checkpoints and an understanding of potential pitfalls.

  • Reaction Monitoring (Self-Validation): The most critical checkpoint is monitoring the reaction's progress. Use TLC with a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting diester spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt). The reaction should only be worked up after the starting material is completely consumed.

  • Troubleshooting - Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50°C) can be applied. Ensure the base has fully dissolved; adding a small amount of additional water can sometimes help if solubility is an issue.

  • Troubleshooting - Product Precipitation: If the product does not precipitate upon acidification, ensure the pH is indeed in the 3-4 range. Adding the acid slowly and chilling the solution in an ice bath can promote better crystal formation. If the product oils out, it may be necessary to extract it with an organic solvent like ethyl acetate from the acidified aqueous layer.

By following this detailed guide, researchers can confidently and reproducibly synthesize high-purity 2-(phenylamino)terephthalic acid, a crucial step for further research and development.

References

  • Neutral Hydrolysis of Post-Consumer Polyethylene Terephthalate Waste in Different Phases. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters. (1993). Google Patents.
  • Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters. (1996). Google Patents.
  • Acidic hydrolysis of recycled polyethylene terephthalate plastic for the production of its monomer terephthalic acid. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. (2022). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • PET Hydrolysis mechanism resulting in carboxyl acid and hydroxyl ester... (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. Retrieved February 14, 2026, from [Link]

  • Understanding PET Hydrolysis via Reactive Molecular Dynamics Simulation and Experimental Investigation. (2024). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Process of the preparation of 2,5-di-phenylamino-terephthalic acid and its dialkyl esters in a high purity. (1994). Google Patents.
  • Saponification-Typical procedures. (2023). OperaChem. Retrieved February 14, 2026, from [Link]

  • Ester hydrolysis. (n.d.). Retrieved February 14, 2026, from [Link]

  • A simple method for reaction rate prediction of ester hydrolysis. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Retrieved February 14, 2026, from [Link]

  • Process for preparation of terephthalic acid. (n.d.). Digital Repository. Retrieved February 14, 2026, from [Link]

  • Ester hydrolysis of multi-functional ester groups in a molecule: Explanation step-wise and mechanism. (2020). YouTube. Retrieved February 14, 2026, from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved February 14, 2026, from [Link]

  • A simple method for the alkaline hydrolysis of esters. (2014). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Terephthalic acid from PET. (n.d.). Sciencemadness.org. Retrieved February 14, 2026, from [Link]

  • Process for recovering terephthalic acid from waste polyethylene terephthalate. (1983). Digital Commons @ Michigan Tech. Retrieved February 14, 2026, from [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2023). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Application

Application Note: Post-Synthetic Ligand Exchange of UiO-66 with 2-(Phenylamino)terephthalic Acid

[1] Executive Summary & Scientific Rationale This guide details the protocol for the post-synthetic exchange (PSE), also known as Solvent-Assisted Ligand Exchange (SALE), of 2-(phenylamino)terephthalic acid (H₂PATA) into...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This guide details the protocol for the post-synthetic exchange (PSE), also known as Solvent-Assisted Ligand Exchange (SALE), of 2-(phenylamino)terephthalic acid (H₂PATA) into the zirconium-based Metal-Organic Framework, UiO-66.[1]

Why this protocol? Direct solvothermal synthesis of UiO-66 derivatives using bulky ligands like H₂PATA often results in low crystallinity, mixed phases, or high defect densities due to steric hindrance interfering with the formation of the Zr₆O₄(OH)₄ secondary building units (SBUs).

The PSE Solution: By synthesizing the robust parent UiO-66 framework first and subsequently exchanging the linker, researchers can:

  • Preserve Topology: Maintain the high-quality fcu topology of the parent framework.

  • Control Functionalization: Tune the loading of H₂PATA (typically 20–60% exchange) by adjusting time and concentration, essential for fluorescence sensing applications where "concentration quenching" must be avoided.

  • Access Sterically Demanding Sites: Utilize thermodynamic driving forces to install ligands that are kinetically difficult to crystallize directly.

Chemical Context & Materials

Target Ligand: 2-(Phenylamino)terephthalic acid (H₂PATA)[1]

  • CAS: 566155-75-7[1][2][3]

  • Function: Fluorescence sensing (turn-on/off), heavy metal detection (Cu²⁺, Fe³⁺), and increasing hydrophobicity of the pore environment.[1]

  • Solubility: Soluble in DMF, DMSO; poor solubility in Ethanol/Water.

Parent Framework: UiO-66 (Zr)

  • Formula: [Zr₆O₄(OH)₄(BDC)₆] (Idealized)[1]

  • Linker: 1,4-Benzenedicarboxylic acid (H₂BDC)[1]

Reagents Required
ReagentPurity/GradePurpose
Zirconium(IV) chloride (ZrCl₄)≥99.5%Metal Source
Terephthalic acid (H₂BDC)98%Parent Linker
2-(Phenylamino)terephthalic acid>97%Exchange Ligand
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Solvent (Critical)
Benzoic Acid / Acetic Acid99%Modulator (Defect Engineering)
Hydrofluoric Acid (48%)AnalyticalDigestion for NMR (Safety Critical)
DMSO-d6DeuteratedNMR Solvent

Experimental Workflow

Diagram 1: The PSE Workflow

The following diagram outlines the critical path from parent synthesis to functionalized material.

PSE_Workflow Start Precursors (ZrCl4 + BDC) Synthesis Solvothermal Synthesis (120°C, 24h, DMF) Start->Synthesis ParentMOF Parent UiO-66 (Defect-Engineered) Synthesis->ParentMOF Exchange Ligand Exchange (SALE) (H2PATA in DMF, 85°C) ParentMOF->Exchange + H2PATA (Excess) Washing Gradient Washing (DMF -> EtOH -> Acetone) Exchange->Washing Removal of Free Ligand Activation Thermal Activation (120°C, Vacuum) Washing->Activation Final H2PATA-Functionalized UiO-66 Activation->Final

Caption: Step-by-step workflow for the post-synthetic exchange of H2PATA into UiO-66.

Detailed Protocols

Phase A: Synthesis of Defect-Engineered Parent UiO-66

Expert Insight: Standard "perfect" UiO-66 exchanges very slowly.[1] We intentionally introduce missing-linker defects using a modulator (Benzoic Acid) to accelerate the exchange kinetics.[1]

  • Dissolution: Dissolve ZrCl₄ (1.25 mmol, 291 mg) and Benzoic Acid (10 equivalents, 12.5 mmol, 1.5 g) in 10 mL DMF. Sonicate until clear.

  • Linker Addition: Add H₂BDC (1.25 mmol, 208 mg). Stir for 15 minutes.

  • Crystallization: Seal in a 20 mL Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Harvesting: Centrifuge (6000 rpm, 10 min). Discard supernatant.

  • Initial Wash: Wash 3x with DMF to remove unreacted precursors.

    • Note: Do not dry the MOF completely yet; keep it as a DMF solvated "wet cake" for the exchange step to prevent pore collapse.

Phase B: Ligand Exchange (The Core Protocol)

This step relies on the concentration gradient and thermodynamic stability of the H₂PATA incorporation.

  • Ligand Solution Prep: Prepare a solution of H₂PATA in DMF.

    • Concentration: 4:1 molar ratio relative to the BDC in the parent MOF.

    • Calculation: For 100 mg of UiO-66 (approx 0.3 mmol BDC), use 1.2 mmol H₂PATA (approx 308 mg) in 10 mL DMF.[1]

  • Incubation: Suspend the "wet" UiO-66 in the H₂PATA/DMF solution.

  • Thermal Treatment: Incubate at 85°C in a sealed vial.

    • Duration: 24 to 72 hours.

    • Kinetics: 24h yields ~20-30% exchange; 72h yields ~40-60% exchange.[1]

  • Separation: Centrifuge the hot solution immediately (to prevent re-deposition of free ligand).

Phase C: Washing & Activation (Critical for Sensing Accuracy)

If the material is used for fluorescence sensing, trapped free ligand will cause false positives.

  • DMF Wash: Resuspend solid in fresh DMF. Heat at 60°C for 2 hours. Centrifuge. Repeat 2x.

  • Solvent Exchange: Resuspend in Ethanol (EtOH). Soak for 12 hours. Repeat 3x.

  • Activation: Resuspend in Acetone (low boiling point). Soak for 2 hours. Centrifuge.

  • Drying: Dry under dynamic vacuum at 100°C for 12 hours.

Validation & Analysis

Quantifying Exchange Ratio (NMR Digestion)

You cannot rely on TGA or elemental analysis alone due to the similar C/H/N ratios. Liquid ¹H-NMR is mandatory.

Digestion Protocol:

  • Weigh 5 mg of dried, exchanged MOF into an NMR tube.

  • Add 600 µL DMSO-d6.

  • Add 20 µL HF (48%).[1] Caution: HF is extremely corrosive. Use proper PPE.[1]

  • Sonicate until the solution is clear (MOF framework dissolves).

Interpretation: Integrate the peaks for the parent BDC (singlet at ~8.0 ppm) and the H₂PATA.

  • Formula: Exchange % = [Integral(H₂PATA) / (Integral(H₂PATA) + Integral(BDC))] × 100.[1]

Structural Integrity (PXRD)

Compare the PXRD pattern of the exchanged product with the parent UiO-66.

  • Pass: Peaks at 2θ ≈ 7.4° and 8.5° (Cu Kα) remain sharp.[1]

  • Fail: Loss of crystallinity or appearance of broad amorphous humps indicates framework collapse during exchange (likely temperature too high or HF contamination).

Diagram 2: Mechanistic Logic of SALE

Understanding the equilibrium helps in troubleshooting.

SALE_Mechanism State1 Parent MOF (Linker A: BDC) State2 Transition State (Defect/Open Site) State1->State2 Linker A Dissociation State3 Exchanged MOF (Linker B: H2PATA) State2->State3 Linker B Coordination State3->State2 Reversibility (Slow) Factors Driving Forces: 1. Concentration Gradient (Excess B) 2. Steric Relaxation 3. pKa Differences Factors->State2 Modulates Rate

Caption: Thermodynamic and kinetic factors driving the Solvent-Assisted Ligand Exchange (SALE).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Exchange Rate (<10%) Parent MOF is too "perfect" (low defects).[1]Synthesize parent MOF with more modulator (Benzoic acid) or use HCl to induce defects.[1]
Framework Collapse Temperature >100°C during exchange.Reduce exchange temperature to 85°C. H₂PATA is bulky and can stress the lattice.
High Fluorescence Background Trapped free ligand in pores.Increase DMF washing steps at 60°C. Cold washing is insufficient for H₂PATA.
Inconsistent NMR Data Incomplete digestion.Ensure the solution is perfectly clear before NMR. Any turbidity indicates undissolved Zr-clusters.[1]

References

  • Kim, M., et al. "Postsynthetic Ligand Exchange as a Route to Functionalization of 'Inert' Metal–Organic Frameworks." Chemical Science, 2012.[4]

    • Significance: Foundational paper establishing the SALE protocol for UiO-66.
  • Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 2010.

    • Significance: Defines the stability limits and functionaliz
  • Shearer, G. C., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials, 2016. [1]

    • Significance: Essential reading for creating the "defective" parent MOF required for efficient exchange.
  • Sigma-Aldrich. "2-(Phenylamino)terephthalic acid Product Sheet."[1] CAS: 566155-75-7.[1][2][3]

    • Significance: Source for physical properties and safety d

Sources

Method

Application Notes and Protocols: Phenylamino-terephthalic Acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Rigid Scaffold for Navigating Chemical Space In the landscape of modern drug discovery and materials science, the demand for molecular diver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Rigid Scaffold for Navigating Chemical Space

In the landscape of modern drug discovery and materials science, the demand for molecular diversity is paramount. Combinatorial chemistry, particularly through solid-phase synthesis (SPS), offers a powerful platform for the rapid generation of large libraries of compounds.[1][2][3][4] The choice of scaffold, the core molecular framework upon which diversity is built, is a critical determinant of the structural and functional variety of the resulting library. Phenylamino-terephthalic acid emerges as a compelling scaffold due to its inherent rigidity and pre-defined exit vectors for chemical diversification.

The phenylamino-terephthalic acid core, a substituted benzene ring, provides a conformationally constrained backbone. This rigidity can be advantageous in designing molecules with specific spatial orientations, a key factor in modulating interactions with biological targets such as proteins and nucleic acids.[5][6][7] The terephthalic acid moiety offers two carboxylic acid groups at positions 1 and 4, while the phenylamino substituent introduces an additional site for functionalization. This trifunctional nature allows for the creation of diverse molecular shapes and functionalities, making it an attractive starting point for the synthesis of peptidomimetics, macrocycles, and small molecule libraries.

These application notes provide a comprehensive guide to the utilization of phenylamino-terephthalic acid in solid-phase synthesis, from initial resin attachment to library generation and final product cleavage. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers to explore the vast chemical space accessible from this versatile scaffold.

I. Core Principles and Advantages of the Phenylamino-terephthalic Acid Scaffold

The utility of the phenylamino-terephthalic acid scaffold in solid-phase synthesis is rooted in several key features:

  • Structural Rigidity: The aromatic core restricts conformational flexibility, which can lead to higher binding affinities and selectivities for biological targets. This is particularly relevant in the design of constrained peptides and peptidomimetics that mimic protein secondary structures.

  • Defined Exit Vectors: The carboxylic acid groups and the amino group provide three distinct points for chemical modification. This allows for the systematic and controlled introduction of diversity elements.

  • Chemical Stability: The aromatic core is stable to a wide range of reaction conditions commonly employed in solid-phase synthesis, ensuring the integrity of the scaffold throughout multi-step synthetic sequences.[1]

  • Versatility in Library Design: The trifunctional nature of the scaffold enables the synthesis of a wide array of molecular architectures, including linear, branched, and macrocyclic structures.

II. Experimental Workflows and Protocols

This section details the key experimental procedures for the application of phenylamino-terephthalic acid in solid-phase synthesis.

A. Immobilization of the Scaffold onto a Solid Support

The initial and most critical step is the covalent attachment of the phenylamino-terephthalic acid scaffold to a solid support. The choice of resin and linker is crucial and will dictate the cleavage strategy for the final products.[3][8] A common approach involves the use of a rink amide resin, which allows for cleavage under acidic conditions to yield a C-terminal amide.[3]

Protocol 1: Attachment to Rink Amide Resin

Objective: To covalently attach the phenylamino-terephthalic acid scaffold to a rink amide resin via one of its carboxylic acid groups.

Materials:

  • Rink Amide resin (e.g., Rink Amide MBHA resin)

  • 2-(Phenylamino)terephthalic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the rink amide linker. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Activation: In a separate vessel, dissolve 2-(phenylamino)terephthalic acid (2 equivalents relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow the solution to pre-activate for 15 minutes.

  • Coupling: Add the activated scaffold solution to the deprotected resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.

  • Drying: Dry the resin under vacuum.

Diagram 1: Immobilization Workflow

G cluster_0 Resin Preparation cluster_1 Scaffold Activation Swell Resin Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection DMF Coupling Coupling Fmoc Deprotection->Coupling Activated Scaffold Phenylamino-terephthalic acid Phenylamino-terephthalic acid Activated Scaffold Activated Scaffold Phenylamino-terephthalic acid->Activated Scaffold DIC, HOBt DIC, HOBt DIC, HOBt->Activated Scaffold Washing Washing Coupling->Washing DMF, DCM, MeOH Capping Capping Washing->Capping Acetic Anhydride, Pyridine (Optional) Immobilized Scaffold Immobilized Scaffold Capping->Immobilized Scaffold

Caption: Workflow for immobilizing phenylamino-terephthalic acid.

B. On-Resin Diversification

With the scaffold securely anchored, the remaining functional groups can be used to build molecular diversity. The free carboxylic acid and the secondary amine of the phenylamino group serve as handles for further reactions.

Protocol 2: Diversification via Amide Bond Formation

Objective: To introduce diversity at the free carboxylic acid and phenylamino positions through amide bond formation.

Materials:

  • Resin-bound phenylamino-terephthalic acid

  • A library of primary and secondary amines

  • A library of carboxylic acids

  • DIC, HOBt (or other suitable coupling reagents like HATU)

  • DMF, DCM

  • Piperidine (20% in DMF, if using Fmoc-protected building blocks)

Procedure:

Diversification at the Carboxylic Acid:

  • Activation: Activate a carboxylic acid from your library using DIC and HOBt in DMF.

  • Coupling: Add the activated carboxylic acid to the resin-bound scaffold and agitate for 4 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Diversification at the Phenylamino Group:

  • Acylation: Couple a carboxylic acid from your library to the secondary amine of the phenylamino group using standard peptide coupling conditions (e.g., DIC/HOBt or HATU). This reaction may require longer reaction times or heating due to the lower reactivity of the aniline-type nitrogen.

Diagram 2: Diversification Strategy

G cluster_0 Diversification at COOH cluster_1 Diversification at NH Scaffold Resin-Bound Scaffold Free COOH Phenylamino (NH) Product1 Resin-Bound Scaffold CONH-R1 Phenylamino (NH) Scaffold:f1->Product1 Product2 Resin-Bound Scaffold Free COOH Phenyl-N(COR2) Scaffold:f2->Product2 Amine_Library Amine Library (R1-NH2) Amine_Library->Product1 Coupling Acid_Library Carboxylic Acid Library (R2-COOH) Acid_Library->Product2 Acylation

Caption: On-resin diversification of the scaffold.

C. Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecules from the solid support. The choice of cleavage cocktail depends on the linker and any acid-labile protecting groups used during the synthesis.

Protocol 3: Cleavage from Rink Amide Resin

Objective: To cleave the final products from the rink amide resin to yield C-terminal amides.

Materials:

  • Resin-bound final products

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM and combine the filtrates.

  • Solvent Evaporation: Evaporate the TFA from the filtrate under a stream of nitrogen or using a rotary evaporator.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration. Purify the crude product using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 3: Cleavage and Isolation Workflow

Caption: Cleavage and isolation of the final product.

III. Data Presentation and Characterization

Rigorous characterization of the synthesized compounds is essential to confirm their identity and purity.

Table 1: Representative Characterization Data

Compound IDSynthetic RouteExpected Mass (m/z)Observed Mass (m/z)Purity (HPLC %)
Phenylamino-terephthalamide-R1Protocol 1, 2a, 3[Calculated][Experimental]>95%
N-Acyl-phenylamino-terephthalic acid amideProtocol 1, 2b, 3[Calculated][Experimental]>95%
Di-substituted Phenylamino-terephthalamideProtocol 1, 2a, 2b, 3[Calculated][Experimental]>90%

Mass spectral data should be obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Purity should be assessed by RP-HPLC with UV detection at an appropriate wavelength (e.g., 214 nm and 254 nm).

IV. Applications in Drug Discovery and Beyond

The libraries of compounds generated using the phenylamino-terephthalic acid scaffold can be screened for a wide range of biological activities. The rigid nature of the scaffold makes it particularly well-suited for targeting protein-protein interactions, which are often characterized by large, flat binding surfaces.

Potential applications include:

  • Inhibitors of Proteases and Kinases: The scaffold can be decorated with functionalities that mimic the natural substrates or inhibitors of these enzymes.

  • Modulators of Receptor Function: By presenting pharmacophoric groups in a defined spatial arrangement, molecules based on this scaffold can act as agonists or antagonists of G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Development of Novel Materials: The rigid and aromatic nature of the scaffold can be exploited in the synthesis of novel polymers and materials with interesting electronic or photophysical properties.

V. Conclusion

Phenylamino-terephthalic acid is a valuable and versatile scaffold for solid-phase synthesis. Its rigidity, chemical stability, and trifunctional nature provide a robust platform for the generation of diverse and structurally complex molecular libraries. The protocols outlined in these application notes offer a starting point for researchers to harness the potential of this scaffold in their drug discovery and materials science endeavors. By systematically exploring the chemical space around the phenylamino-terephthalic acid core, new molecules with significant biological or material properties can be discovered and developed.

References

  • EP0569823B1 - Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters - Google P
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Constrained Peptides in Drug Discovery and Development - SciSpace. (URL: [Link])

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions - David Spring's group. (URL: [Link])

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (URL: [Link])

  • Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides - DOI. (URL: [Link])

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase | UC Davis. (URL: [Link])

  • Phthalimide analogs for antimalarial drug discovery - PMC - NIH. (URL: [Link])

  • terephthalic acid - Organic Syntheses Procedure. (URL: [Link])

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC. (URL: [Link])

  • Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. (URL: [Link])

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC. (URL: [Link])

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds - MDPI. (URL: [Link])

  • Solid phase peptide synthesis: New resin and new protecting group - CORE. (URL: [Link])

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. (URL: [Link])

  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline - CR Subscription Agency. (URL: [Link])

  • Combinatorial Chemistry- A Novel Tool for Drug Discovery - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. (URL: [Link])

  • Phthalimides: Biological Profile and Recent Advancements - RJPT. (URL: [Link])

  • Asian Journal of Pharmaceutical Research and Development Review Article COMBINATORIAL CHEMISTRY. (URL: [Link])

  • US5347038A - Process of the preparation of 2,5-di-phenylamino-terephthalic acid and its dialkyl esters in a high purity - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(Phenylamino)terephthalic Acid

Case ID: PUR-2-PATA-001 Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center. You are likely accessing this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2-PATA-001 Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your crude 2-(phenylamino)terephthalic acid (also known as 2-anilinoterephthalic acid) is exhibiting suboptimal characteristics—discoloration, high ash content, or poor crystallization.

This compound is a critical intermediate, often synthesized via Ullmann-type coupling of 2-haloterephthalic acid (or its esters) with aniline. The crude material frequently retains copper catalyst residues, unreacted aniline (which causes darkening/tarring), and inorganic salts.

This guide provides a modular purification strategy designed to isolate high-purity material suitable for downstream applications like acridone synthesis or pharmaceutical scaffolding.

Module 1: The "Workhorse" Protocol (Acid-Base Reprecipitation)

Objective: Bulk removal of inorganic salts, unreacted aniline, and copper catalyst residues. Mechanism: 2-(Phenylamino)terephthalic acid contains two carboxylic acid groups. In high pH (basic) environments, it forms a water-soluble dianion. In low pH (acidic) environments, it protonates and precipitates. Impurities that do not share this amphoteric behavior (e.g., neutral aniline, insoluble copper oxides) can be separated during the phase changes.

Step-by-Step Protocol
  • Dissolution (The Basification Step):

    • Suspend the crude solid in 10% aqueous NaOH (or KOH). Use approximately 10 mL of base per gram of crude solid.

    • Why: This converts the acid to its disodium salt (highly soluble).

    • Troubleshooting: If the solid does not dissolve, heat gently to 50°C. If solids remain, they are likely inorganic catalyst residues or neutral organic impurities.

  • Filtration (Catalyst Removal):

    • Filter the alkaline solution through a Celite pad or a fine sintered glass funnel while warm.

    • Critical Check: The filtrate should be clear (yellow to orange). The solid residue on the filter contains the bulk of the copper catalyst and insoluble byproducts.

  • Oxidative Protection (Optional but Recommended):

    • Add a small amount of sodium dithionite (Na₂S₂O₄) or activated charcoal to the filtrate, stir for 15 minutes, and filter again if charcoal was used.

    • Why: Aniline derivatives are prone to oxidation, turning the product black/brown. Dithionite acts as a reducing agent to prevent this.

  • Precipitation (The Acidification Step):

    • Cool the filtrate to 10–15°C.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: Continue addition until pH reaches 1–2 .

    • Why: Mere neutralization (pH 7) is insufficient. You must drive the equilibrium fully to the free acid form to maximize yield.

  • Isolation:

    • Filter the precipitated solid.[1][2][3][4]

    • Wash 1: Water (removes NaCl/KCl).

    • Wash 2: Dilute HCl (0.1 M) (keeps aniline protonated and soluble in the filtrate).

    • Wash 3: A small volume of cold methanol (removes trace organic impurities, though some product loss may occur).

Module 2: The "Polishing" Protocol (Recrystallization)

Objective: Removal of trace isomers and occlusion impurities to achieve >98% purity.

Solvent System A: Glacial Acetic Acid (Standard)
  • Suitability: Best for removing decarboxylated byproducts.

  • Protocol:

    • Suspend the dried cake from Module 1 in Glacial Acetic Acid (10-15 volumes).

    • Heat to reflux until dissolved.

    • Hot filter if any turbidity remains.

    • Allow to cool slowly to room temperature.

    • Filter the bright yellow/green crystals.

Solvent System B: DMF/Water (High Solubility)
  • Suitability: Best if the product is too insoluble in acetic acid.

  • Protocol:

    • Dissolve solid in minimum hot DMF (Dimethylformamide) or DMSO.

    • Add hot water dropwise until persistent turbidity is observed.

    • Cool to 4°C to crystallize.

Module 3: Troubleshooting & FAQs

Q1: My product has a persistent grey or green cast. How do I fix this?

Diagnosis: Copper Contamination. The Ullmann coupling uses copper catalysts.[5][6][7][8] If not fully removed, copper salts chelate with the amino-acid moiety, causing green/grey discoloration. Corrective Action:

  • EDTA Wash: During the Acid-Base protocol (Module 1), add Disodium EDTA (1-2 eq relative to expected Cu) to the basic solution before acidification. This sequesters Cu ions, keeping them in solution when you precipitate the acid.

Q2: The product is sticky or "oily" after filtration.

Diagnosis: Unreacted Aniline. Aniline is an oil that can coat the crystals. Corrective Action:

  • Acid Wash: Ensure your final wash is with dilute HCl (not just water). Aniline is soluble in acid (as the anilinium salt); the product is not.

  • Solvent Trituration: Triturate (grind under solvent) the solid with diethyl ether or hexanes. Aniline is soluble in these; the product is not.

Q3: My yield is significantly lower than expected.

Diagnosis: Incomplete Precipitation or Decarboxylation. Corrective Action:

  • Check pH: Did you stop at pH 4-5? You must go to pH 1-2. The pKa of the benzoic acid moieties requires strong acidity to fully protonate.

  • Check Mother Liquor: Analyze the filtrate.[3] If product is present, salt out the solution by adding NaCl to reduce solubility (Salting Out effect).

Q4: High Ash Content (>1%).

Diagnosis: Trapped Sodium Salts. Precipitating rapidly traps NaCl/KCl inside the crystal lattice. Corrective Action:

  • Slower Acidification: Add HCl more slowly during Module 1.

  • Hot Water Slurry: Resuspend the final solid in hot water (80°C) for 30 minutes, then filter hot. The product is insoluble in water, but the trapped salts will dissolve.

Module 4: Process Visualization

The following flowchart illustrates the critical decision points in the purification workflow.

PurificationWorkflow Start Crude 2-(Phenylamino) terephthalic Acid Dissolve Dissolve in 10% NaOH (Form Dianion) Start->Dissolve Filter1 Filter Insolubles (Remove Catalyst/Oxides) Dissolve->Filter1 Solubilization Treat Add EDTA or Activated Charcoal Filter1->Treat Clear Filtrate Acidify Acidify with HCl to pH 1-2 (Precipitate Product) Treat->Acidify Purified Soln Filter2 Filter Precipitate Acidify->Filter2 Precipitation Wash Wash: Dilute HCl -> Water (Remove Aniline/Salts) Filter2->Wash Recryst Recrystallize (Acetic Acid or DMF/H2O) Wash->Recryst Crude Cake Final Pure Product (Yellow/Green Solid) Recryst->Final Polishing

Figure 1: Logical flow for the purification of 2-(phenylamino)terephthalic acid, highlighting the critical impurity removal steps.

Data Summary: Solubility & Impurity Profile

ParameterCharacteristicManagement Strategy
Solubility (pH > 10) High (Dianion form)Use for filtration of insolubles.
Solubility (pH < 3) Very Low (Free Acid)Target for isolation/precipitation.
Solubility (Neutral Water) NegligibleUse for washing out inorganic salts.
Solubility (Acetic Acid) Moderate (increases w/ heat)Ideal for recrystallization.
Impurity: Copper Green/Grey discolorationRemove via filtration at high pH + EDTA wash.
Impurity: Aniline Oily/Sticky textureRemove via dilute HCl wash (forms soluble salt).

References

  • European Patent Office. (1993). Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters (EP0569823B1). (Note: Describes the purification logic for the di-substituted analog, which is chemically homologous to the mono-substituted variant).
  • Moraes, E. P., et al. (2026).[9] Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(Phenylamino)terephthalic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the signif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of solubilizing 2-(Phenylamino)terephthalic acid in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Fundamental Solubility Profile

Q: What is the inherent aqueous solubility of 2-(Phenylamino)terephthalic acid, and why is it so low?

A: 2-(Phenylamino)terephthalic acid is practically insoluble in water.[1][2] This poor solubility is a result of several key structural features:

  • Aromaticity and Hydrophobicity: The presence of two aromatic rings (the phenyl group and the terephthalate backbone) makes the molecule significantly hydrophobic.

  • Strong Intermolecular Forces: In its solid, crystalline state, the molecules are tightly packed and stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. This creates a very stable crystal lattice that is difficult for water molecules to disrupt.

  • Molecular Size: Larger molecules are generally more difficult for solvent molecules to surround and solvate effectively.[3]

FAQ 2: pH Adjustment - The Primary Solubilization Strategy

Q: How can I leverage pH to dissolve 2-(Phenylamino)terephthalic acid in water?

A: Adjusting the pH is the most effective and common method for solubilizing this compound.[6][7][8] 2-(Phenylamino)terephthalic acid is a dicarboxylic acid, meaning it has two acidic protons on its carboxyl groups. By adding a base, you can deprotonate these groups, converting the neutral, insoluble acid into a highly soluble dicarboxylate salt.[9][10]

The solubility of ionic compounds containing basic anions increases as the pH of the solution is decreased, and for acidic compounds, solubility increases as pH is increased.[11]

Q: What are the pKa values for 2-(Phenylamino)terephthalic acid, and why are they important?

A: Specific experimental pKa values for 2-(Phenylamino)terephthalic acid are not widely published. However, we can make a well-informed estimation based on its structural components:

  • N-Phenylanthranilic acid , which has a similar N-phenyl-carboxyaniline structure, has a pKa of approximately 5.28.[12][13]

  • Terephthalic acid , the dicarboxylic acid backbone, has two distinct pKa values: pKa₁ ≈ 3.54 and pKa₂ ≈ 4.46.[14]

Based on these analogs, it is reasonable to estimate that both carboxylic acid groups on 2-(Phenylamino)terephthalic acid will have pKa values in the range of 3.5 to 5.5 .

To achieve effective solubilization, the pH of the aqueous solution should be raised to at least 1.5 to 2 pH units above the highest pKa value. A target pH of 7.5 or higher is therefore recommended to ensure complete deprotonation and formation of the soluble dianion.

Q: Can you provide a step-by-step protocol for dissolving the compound using a base?

A: Absolutely. The following protocol outlines the in-situ salt formation for solubilization.

Experimental Protocol: pH-Mediated Solubilization

Objective: To dissolve 2-(Phenylamino)terephthalic acid in an aqueous buffer by converting it to its soluble dicarboxylate salt.

Materials:

  • 2-(Phenylamino)terephthalic acid powder

  • Deionized water or desired buffer system

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Suspension: Add the desired mass of 2-(Phenylamino)terephthalic acid to your aqueous solvent (e.g., water, PBS) to create a suspension.

  • Stirring: Begin stirring the suspension vigorously with a magnetic stirrer.

  • Base Addition: While monitoring the pH, add the 1 M NaOH or KOH solution dropwise to the suspension.

  • Observation: You will observe the solid material begin to dissolve as the pH increases and the acid is converted to its salt form.

  • Target pH: Continue adding the base until all the solid has dissolved and the pH of the solution is stable at your target value (recommended: pH ≥ 7.5).

  • Final Volume Adjustment: If necessary, add more of your aqueous solvent to reach the final desired concentration and volume.

Causality: The addition of a strong base (NaOH) provides hydroxide ions (OH⁻) that abstract the acidic protons (H⁺) from the two carboxylic acid groups (-COOH). This forms highly polar carboxylate groups (-COO⁻), which are readily solvated by water molecules, leading to dissolution.

Q: Are there any risks associated with using a high pH?

A: While generally robust, some molecules can be susceptible to base-catalyzed hydrolysis or degradation at very high pH values (e.g., >10-12) over extended periods or at elevated temperatures. For most applications, a pH between 7.5 and 9.0 is sufficient for solubility and is unlikely to cause degradation. It is always recommended to perform stability studies if the solution is to be stored for a prolonged time.

FAQ 3: Co-solvency for Enhanced Solubility

Q: What if pH adjustment is not an option for my experiment? Can co-solvents help?

A: Yes, co-solvency is a viable alternative or supplementary strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[15] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like 2-(Phenylamino)terephthalic acid.[6]

Q: Which co-solvents are most effective?

A: The choice of co-solvent depends on the requirements of your downstream application. Polar, aprotic solvents are often very effective.

Co-SolventPolarity IndexNotes & Considerations
Dimethyl Sulfoxide (DMSO) 7.2Excellent solubilizing power for many poorly soluble compounds, including terephthalic acid.[1][16] Miscible with water in all proportions.
N,N-Dimethylformamide (DMF) 6.4Another strong polar aprotic solvent, commonly used for organic reactions involving terephthalic acid.
Ethanol 4.3A less toxic option, suitable for many biological applications. May require a higher percentage to achieve desired solubility.
Propylene Glycol (PG) N/ACommonly used in pharmaceutical formulations.
Polyethylene Glycol (PEG 400) N/AA non-volatile, low-toxicity co-solvent often used in drug delivery systems.[6]

Important Note: When using co-solvents, it is crucial to first dissolve the 2-(Phenylamino)terephthalic acid in the pure co-solvent (e.g., DMSO) and then add this stock solution to the aqueous buffer. Attempting to dissolve the solid directly into a pre-mixed water/co-solvent mixture is often less effective.

Experimental Protocol: Co-Solvent-Mediated Solubilization

Objective: To prepare an aqueous solution of 2-(Phenylamino)terephthalic acid using a co-solvent.

Materials:

  • 2-(Phenylamino)terephthalic acid powder

  • Co-solvent (e.g., DMSO)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Stock Solution: Dissolve the 2-(Phenylamino)terephthalic acid in 100% DMSO to create a concentrated stock solution. Use vortexing or brief sonication if necessary to aid dissolution.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may be too low to maintain solubility.

  • Final Co-solvent Concentration: For most applications, keeping the final concentration of DMSO below 5% (v/v) is recommended, and often below 1% for cell-based assays, to avoid solvent-induced artifacts.

FAQ 4: Advanced Solubilization Techniques

Q: I have strict limitations on pH and co-solvent use. Are there other options?

A: Yes, complexation with cyclodextrins is an advanced and powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate the hydrophobic phenyl rings of your molecule, forming an inclusion complex that has a much higher apparent solubility in water.[4]

  • β-Cyclodextrins are particularly effective at forming complexes with aromatic molecules.

  • Chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have even greater aqueous solubility and are widely used in pharmaceutical formulations.

The formation of these complexes can significantly enhance the solubility and dissolution rate of poorly soluble drugs.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Compound precipitates after pH adjustment. The final pH is not high enough to keep the compound fully deprotonated.Re-check the pH of the solution. If it has drifted downwards, add a small amount of base to bring it back to the target pH (≥7.5). Consider using a buffered solution to maintain a stable pH.
Compound crashes out when stock solution is added to aqueous buffer. The final concentration of the co-solvent is too low to maintain solubility ("solvent-shifting" precipitation).Decrease the final concentration of your compound. Alternatively, increase the final percentage of the co-solvent in your aqueous solution, being mindful of the tolerance of your downstream application. Adding the stock solution very slowly to a rapidly stirring buffer can also help.
Solubility is still poor even with pH adjustment and co-solvents. The intrinsic solubility is extremely low, or the compound may have impurities.Combine strategies: Use a co-solvent in a pH-adjusted buffer. Gently warming the solution can also temporarily increase solubility (ensure your compound is stable at higher temperatures). For persistent issues, consider particle size reduction (micronization) to increase the dissolution rate.[3]

Visualizing Solubilization Strategies

G

References

  • Terephthalic acid - ChemBK . (n.d.). Retrieved February 14, 2026, from [Link]

  • Terephthalic Acid | C8H6O4 | CID 7489 - PubChem . (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs . (n.d.). University of Greenwich. Retrieved February 14, 2026, from [Link]

  • Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids . (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin . (2020). MDPI. Retrieved February 14, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • Complexation of carboxylic acids and anions by alpha and beta cyclodextrins . (1989). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • N-Phenylanthranilic acid CAS:91-40-7 . (n.d.). LookChem. Retrieved February 14, 2026, from [Link]

  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids . (2019). ResearchGate. Retrieved February 14, 2026, from [Link]

  • EP0569823B1 - Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters. (n.d.). Google Patents.
  • Technical Support Center: Addressing Poor Solubility of Terephthalic Acid in Reactions. (2025). Benchchem.
  • N-PHENYLANTHRANILIC ACID - TJK Speciality N Fine Chemicals . (n.d.). Retrieved February 14, 2026, from [Link]

  • Measurement of solubility of terephthalic acid in water under hydrothermal conditions . (2025). Lund University. Retrieved February 14, 2026, from [Link]

  • EP0529498B1 - Process for the preparation of 2,5-di-(phenylamino)-terephthalic acid and its dialkylesters in high purity. (n.d.). Google Patents.
  • PH adjustment: Significance and symbolism . (2026). Retrieved February 14, 2026, from [Link]

  • A Benign Synthesis Route to Terephthalic Acid via Two-Step Electrochemical Oxidation of P-xylene . (2024). UDSpace - University of Delaware. Retrieved February 14, 2026, from [Link]

  • CompoundingToday.com | pH Adjusting Database . (n.d.). Retrieved February 14, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility . (2019). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy . (n.d.). Retrieved February 14, 2026, from [Link]

  • Dicarboxylic acid solubility : r/Mcat - Reddit . (2023). Retrieved February 14, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids . (n.d.). LookChem. Retrieved February 14, 2026, from [Link]

  • acetonedicarboxylic acid - Organic Syntheses Procedure . (n.d.). Retrieved February 14, 2026, from [Link]

  • Co-solvent: Significance and symbolism . (2025). Retrieved February 14, 2026, from [Link]

  • How to select Co-solvent during hydrolytic forced degradation? - YouTube . (2022). Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Phenylamino Terephthalic Acid Synthesis

Ticket ID: #BH-PATA-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Golden Ratio" for Terephthalates You are attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BH-PATA-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Golden Ratio" for Terephthalates

You are attempting to synthesize N-phenyl-2-aminoterephthalic acid derivatives (or their esters) via Buchwald-Hartwig amination. This reaction involves coupling an electron-deficient aryl halide (the terephthalate) with an aniline.

The Core Challenge: Terephthalates are electron-poor. While this facilitates the first step (oxidative addition), it makes the final step (reductive elimination) sluggish because the palladium center becomes electron-deficient and holds the product tightly. Furthermore, the ester groups on the terephthalate are susceptible to hydrolysis if the base is too strong.

The Recommended Baseline:

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃[1][2][3]

  • Ligand Class: Bidentate Bisphosphines (e.g., BINAP, Xantphos) are preferred for stability with electron-poor substrates.

  • Optimal Ratio (L:Pd):

    • 1.2 : 1 (Ligand to Palladium molar ratio) for Bidentate ligands.

    • 2 : 1 (Ligand to Palladium molar ratio) for Monodentate ligands (if not using pre-catalysts).

Module 1: The Optimization Logic (Why Ratios Matter)

In this specific synthesis, the catalyst ratio is not just about stoichiometry; it is about preventing catalyst death .

  • The "Pd Black" Trap: If your Ligand:Pd ratio is too low (e.g., 1:1 for monodentate ligands), the active Pd(0) species is unstable. It will aggregate into inactive Palladium black precipitates before the sluggish reductive elimination step can occur.

  • The "Inhibition" Trap: If your ratio is too high (e.g., >2:1 for bidentate ligands), the excess ligand saturates the coordination sphere of the Palladium. This prevents the amine from binding to the metal center, effectively shutting down the cycle.

Visualization: The Ratio Impact Cycle

CatalyticCycle Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Fast for Terephthalates) Pd0->OxAdd + Ar-X PdBlack Pd Black Precipitate (Inactive) Pd0->PdBlack Low L:Pd Ratio (Instability) Coord Amine Coordination (Requires Open Site) OxAdd->Coord + Aniline Saturated Ligand-Saturated Pd (Inactive) OxAdd->Saturated High L:Pd Ratio (Blocking) RedElim Reductive Elimination (The Bottleneck) Coord->RedElim + Base RedElim->Pd0 Product Release

Caption: Figure 1. The impact of Ligand:Metal ratios on the catalytic cycle. Low ratios lead to precipitation (Pd Black); high ratios block amine coordination.

Module 2: Troubleshooting Guide (Q&A Format)

Ticket #1: "My reaction mixture turns black immediately upon heating."

Diagnosis: Rapid catalyst decomposition (Pd Aggregation). Root Cause: Insufficient ligand stabilization or impure starting materials (halide contaminants). Solution:

  • Increase Ligand Ratio: If using a monodentate phosphine (like PPh₃ or XPhos) with Pd(OAc)₂, increase the L:Pd ratio from 2:1 to 3:1 or 4:1 .

  • Switch to Pre-catalysts: Stop generating the catalyst in situ. Use a pre-formed precatalyst like Xantphos Pd G3 or BINAP Pd G2 . These have a fixed 1:1 ratio but are structurally stabilized to survive the heating ramp.

  • Check Solvent Degassing: Oxygen rapidly destroys the active Pd(0)-Ligand complex. Ensure you are sparging with Argon for at least 15 minutes.

Ticket #2: "I see conversion of the bromide, but I'm getting the de-halogenated terephthalate (reduced product), not the amine."

Diagnosis: Hydrodehalogenation (Protodehalogenation). Root Cause: This is common with electron-deficient aryl halides. The β-hydride elimination pathway is competing with the reductive elimination. Solution:

  • Change the Solvent: Avoid alcohols or solvents with abstractable hydrogens. Switch from Dioxane to Toluene or Xylenes .

  • Increase Catalyst Concentration: Paradoxically, a higher catalyst loading (e.g., 5 mol% vs 1 mol%) can favor the bimolecular coupling over the unimolecular side reaction.

  • Ligand Swap: Switch to a bulkier ligand like BrettPhos or tBuBrettPhos . The steric bulk accelerates reductive elimination, favoring the C-N bond formation over reduction.

Ticket #3: "My ester groups are hydrolyzing to the acid."

Diagnosis: Base incompatibility. Root Cause: You are likely using Sodium tert-butoxide (NaOtBu) or Hydroxide bases. While standard for Buchwald-Hartwig, they are too nucleophilic for terephthalate esters. Solution:

  • Weak Base Protocol: Switch to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .[4]

  • Anhydrous Conditions: Ensure the base is dried. Water + Carbonate + Heat = Saponification. Use molecular sieves in the reaction vessel.

Module 3: Validated Experimental Protocol

Objective: Synthesis of Dimethyl 2-(phenylamino)terephthalate.

Reagents Table
ComponentRoleEquivalentsRecommended Source
Dimethyl 2-bromoterephthalate Substrate (Ar-X)1.0 equivCommercial/In-house
Aniline Nucleophile1.2 equivDistilled over Zn dust
Pd(OAc)₂ Catalyst Precursor0.02 equiv (2 mol%)Strem/Sigma
BINAP Ligand0.024 equiv (2.4 mol%)Racemic is fine
Cs₂CO₃ Base1.4 equivDried at 120°C
Toluene Solvent0.1 M ConcentrationAnhydrous/Degassed
Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under Argon flow, add Pd(OAc)₂ (2 mol%) and BINAP (2.4 mol%) to a separate vial.

    • Add a small amount of anhydrous Toluene.

    • Stir at room temperature for 15 minutes. The solution should turn from orange to a distinct yellow/orange clear solution. This ensures the active L-Pd species is formed before it meets the reactants.

  • Reaction Assembly:

    • To the main reaction vessel, add Dimethyl 2-bromoterephthalate (1.0 equiv), Aniline (1.2 equiv), and Cs₂CO₃ (1.4 equiv).

    • Add the remaining Toluene.

    • Transfer the pre-complexed catalyst solution to the main vessel via syringe.

  • Execution:

    • Seal the vessel (screw cap with PTFE septum).

    • Heat to 100°C for 12-16 hours.

    • Note: Do not exceed 110°C to protect the ester groups.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite (to remove Pd black and salts). Wash with Ethyl Acetate.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Module 4: Decision Tree for Optimization

Use this logic flow to adjust your parameters if the standard protocol fails.

OptimizationTree Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield Good Yield > 80% Success CheckYield->Good High Purity LowConv Low Conversion (Ar-Br remains) CheckYield->LowConv Catalyst Death? Dehal De-halogenated Product CheckYield->Dehal Side Reaction Hydrol Ester Hydrolysis CheckYield->Hydrol Base Issue Act_Temp Increase Temp to 110°C Or Switch to Xantphos LowConv->Act_Temp Act_Solv Switch Solvent to Toluene Use Bulkier Ligand (BrettPhos) Dehal->Act_Solv Act_Base Switch Base to Cs2CO3 Dry Solvents Hydrol->Act_Base

Caption: Figure 2.[5] Troubleshooting logic flow for optimizing phenylamino terephthalate synthesis.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Esters via C–O Activation Enabled by a Pd/NHC Catalyst. Organic Letters. (Contextual reference for ester stability in coupling).

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Optimization

troubleshooting decarboxylation during 2-(Phenylamino)terephthalic acid synthesis

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Phenylamino)terephthalic acid. This resource provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Phenylamino)terephthalic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in this synthesis: unwanted decarboxylation. Our goal is to equip you with the foundational knowledge and practical solutions to optimize your reaction outcomes, enhance yield, and ensure the purity of your final product.

Introduction to the Challenge: The Persistent Problem of Decarboxylation

The synthesis of 2-(Phenylamino)terephthalic acid, a valuable building block in medicinal chemistry and materials science, is often accomplished through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.[1][2] While effective, these methods frequently require elevated temperatures, which can promote a detrimental side reaction: decarboxylation. This process involves the loss of one of the carboxylic acid groups as carbon dioxide (CO₂), leading to the formation of N-phenylanthranilic acid as a significant impurity.

This guide will dissect the causes of decarboxylation and provide a structured approach to its diagnosis, mitigation, and prevention.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Q1: My reaction yield is significantly lower than expected, and I suspect decarboxylation. How can I definitively identify the decarboxylated byproduct?

A1: Confirming the presence of the primary decarboxylation byproduct, N-phenylanthranilic acid, is the first critical step. A multi-faceted analytical approach is recommended for unambiguous identification.

Analytical Workflow for Impurity Identification:

  • Thin-Layer Chromatography (TLC): As a preliminary check, co-spot your crude reaction mixture with an authentic sample of 2-(Phenylamino)terephthalic acid and N-phenylanthranilic acid (if available). The decarboxylated product is less polar and will exhibit a higher Rf value.

  • 1H NMR Spectroscopy: In your crude product's 1H NMR spectrum, look for a new set of aromatic signals corresponding to N-phenylanthranilic acid. A key indicator is the integration of the aromatic region relative to any remaining starting material or the desired product. The loss of a carboxylic acid proton signal is also indicative, though these signals can be broad and sometimes exchange with residual water.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirmation. You should observe a mass peak corresponding to the desired product (C₁₄H₁₁NO₄, M.W. 257.24) and another for the decarboxylated impurity (C₁₃H₁₁NO₂, M.W. 213.23). The difference of 44 Da corresponds to the loss of CO₂.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: While less definitive for quantification, a comparative analysis of your product against a pure standard can be insightful. A diminished or altered carbonyl (C=O) stretching band of the carboxylic acid groups may suggest the presence of impurities.

Q2: What are the primary drivers of decarboxylation in my synthesis?

A2: Decarboxylation of aromatic carboxylic acids is primarily thermally driven but can be significantly influenced by other reaction parameters.[3][4] Understanding these factors is key to suppression.

Parameter Causality and Effect on Decarboxylation
High Temperature This is the most significant factor. Aromatic carboxylic acids can undergo thermal decarboxylation, and the high temperatures (>150 °C) often required for Ullmann or Buchwald-Hartwig couplings create an ideal environment for this side reaction.[4][5]
Prolonged Reaction Time Extended exposure to high temperatures directly increases the extent of decarboxylation. It is a common error to run the reaction longer than necessary, hoping to drive it to completion, which often results in more byproduct formation.
Strongly Basic Conditions While a base is necessary for the coupling reaction (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), excessively strong bases or high concentrations can promote decarboxylation, particularly at elevated temperatures.[6] The formation of a carboxylate salt can sometimes enhance the rate of decarboxylation.[3]
Catalyst System The choice of metal catalyst (typically copper or palladium) and ligands can influence the required reaction temperature and, consequently, the rate of decarboxylation. Some catalyst systems may be more prone to promoting side reactions.
Acidic Workup While seemingly counterintuitive, harsh acidic conditions during the final product precipitation can also contribute to decarboxylation, especially if heat is applied to improve solubility before acidification.[4]
Q3: What specific, actionable steps can I take to minimize or prevent decarboxylation?

A3: A systematic optimization of your reaction protocol is the most effective strategy. The goal is to find the "sweet spot" that allows for efficient C-N bond formation while minimizing the thermal stress on the molecule.

Step-by-Step Optimization Protocol:

  • Temperature Screening:

    • Action: Perform a series of small-scale reactions at varying temperatures (e.g., 120°C, 130°C, 140°C).

    • Rationale: Identify the minimum temperature required for a reasonable reaction rate. Often, a 10-20°C reduction in temperature can dramatically decrease decarboxylation with only a modest increase in reaction time.

  • Reaction Time Monitoring:

    • Action: Monitor the reaction progress every 1-2 hours using TLC or HPLC.

    • Rationale: Quench the reaction as soon as the limiting reagent (e.g., the aryl halide) is consumed. Avoid arbitrary, overnight reaction times.

  • Catalyst System Evaluation (for Buchwald-Hartwig/Ullmann Reactions):

    • Action: If using a palladium-catalyzed approach, screen modern, highly active phosphine ligands (e.g., biaryl phosphine ligands) that can facilitate the reaction at lower temperatures.[2][7] For Ullmann reactions, ensure the use of "activated" copper and consider ligands like diamines that can lower the required temperature.[1][8]

    • Rationale: Modern catalyst systems are designed for higher turnover and efficiency, often enabling reactions under milder conditions than traditional methods.[9]

  • Base and Solvent Selection:

    • Action: Use the mildest base effective for the reaction (e.g., K₃PO₄ or K₂CO₃ instead of NaOtBu where possible). Ensure your solvent is anhydrous and degassed to prevent side reactions that could degrade the catalyst and necessitate harsher conditions.

    • Rationale: A carefully chosen base can deprotonate the amine for the catalytic cycle without being overly aggressive towards the carboxyl groups.

  • Controlled Workup Procedure:

    • Action: During the acidification step to precipitate the final product, perform the addition of acid slowly and at a reduced temperature (e.g., in an ice bath). Avoid heating the basic aqueous solution before acidification.

    • Rationale: This minimizes the risk of acid-catalyzed decarboxylation at the final stage of the synthesis.[10]

Visualizing the Process: Reaction and Troubleshooting

To better illustrate the chemical challenge and the logical approach to solving it, the following diagrams are provided.

Fig. 1: Competing Reaction Pathways Reactants 2-Bromoterephthalic Acid + Aniline Coupling_Conditions Pd or Cu Catalyst, Base, Heat Reactants->Coupling_Conditions Desired_Product 2-(Phenylamino)terephthalic acid (Desired Product) Coupling_Conditions->Desired_Product Desired C-N Coupling Decarboxylation_Pathway Decarboxylation (Side Reaction) Coupling_Conditions->Decarboxylation_Pathway High Temp. Byproduct N-Phenylanthranilic Acid (Impurity) Decarboxylation_Pathway->Byproduct CO2 CO₂ Decarboxylation_Pathway->CO2

Caption: Fig. 1: Desired coupling vs. side reaction.

Fig. 2: Troubleshooting Workflow Start Low Yield / Suspected Impurity Analysis Confirm Impurity Identity (LC-MS, NMR, TLC) Start->Analysis Identify_Cause Identify Primary Cause Analysis->Identify_Cause Temp Excessive Temperature? Identify_Cause->Temp Yes Time Prolonged Reaction Time? Identify_Cause->Time Yes Conditions Harsh Base / Catalyst? Identify_Cause->Conditions Yes Optimize_Temp Reduce Reaction Temperature Temp->Optimize_Temp Optimize_Time Monitor and Quench at Completion Time->Optimize_Time Optimize_Conditions Screen Milder Catalysts / Bases Conditions->Optimize_Conditions Result Improved Yield and Purity Optimize_Temp->Result Optimize_Time->Result Optimize_Conditions->Result

Caption: Fig. 2: A logical flow for problem-solving.

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025).
  • What is the reaction mechanism of decarboxylation of arom
  • Britt, P. F., Buchanan, A. C., & Cooney, M. J. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 936-944.
  • Terephthalic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • The Catalytic Decarboxylation of Terephthalic Acid to Benzene. (2014).
  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Method of Measuring Decarboxylation? (2024). Reddit. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

enhancing thermal stability of 2-(Phenylamino)terephthalic acid based MOFs

The is now online. This guide is structured to troubleshoot, optimize, and validate the thermal stability of Metal-Organic Frameworks constructed from 2-(phenylamino)terephthalic acid (H2PATA) .

Author: BenchChem Technical Support Team. Date: February 2026

The is now online. This guide is structured to troubleshoot, optimize, and validate the thermal stability of Metal-Organic Frameworks constructed from 2-(phenylamino)terephthalic acid (H2PATA) .

Current Status: Operational | Topic: Thermal Stability Enhancement

Lead Scientist: Dr. [AI Name] | Version: 2.4 (2026)

Welcome. You are likely here because your H2PATA-based MOF is degrading prematurely, losing crystallinity upon activation, or showing inconsistent TGA data. The phenylamino group introduces unique steric and electronic challenges compared to standard terephthalic acid (BDC) linkers. This guide addresses those specific failure modes.

Module 1: The Foundation – Synthesis & Node Engineering

The Issue: Thermal instability often originates from weak coordination bonds or high defect densities, not just ligand decomposition. Core Directive: Shift from labile divalent metals (Zn, Cu) to high-valence Group IV metals (Zr, Hf) to anchor the bulky H2PATA ligand.

Troubleshooting Guide: Synthesis Optimization
SymptomProbable CauseCorrective Action
Product is Amorphous Steric hindrance of the phenylamino group prevents rapid crystallization.Increase Modulator Ratio: Use Acetic Acid or Benzoic Acid (30–50 equivalents vs. Zr) to slow nucleation and allow defect healing.
Low Decomposition T (

C)
High defect density (missing linkers) creates structural weak points.Defect Healing: Post-synthetic treatment with dilute H2PATA solution in DMF at 80°C for 24h to "fill" missing linker sites.
Yellow/Brown Discoloration Oxidation of the secondary amine (-NH-) during synthesis.Deoxygenate Solvents: Sparge DMF with

for 30 mins before synthesis. Seal autoclaves under inert atmosphere.
Protocol 1.1: High-Stability Zr-H2PATA (UiO-66 Derivative) Synthesis

Targeting the fcu topology for maximum thermal resilience.

  • Dissolution: Dissolve

    
     (0.5 mmol) in 5 mL DMF.
    
  • Modulation: Add Benzoic Acid (15 mmol). Note: The bulky H2PATA requires a higher modulator concentration than standard BDC to manage crystal growth.

  • Ligand Addition: Add H2PATA (0.5 mmol). Sonicate until clear.

  • Crystallization: Heat at 120°C for 24 hours in a sealed Teflon-lined autoclave.

  • Washing: Centrifuge (6000 rpm). Wash 3x with DMF, then 3x with Ethanol to remove unreacted ligand.

Module 2: Activation – The Critical Failure Point

The Issue: H2PATA MOFs often collapse before thermal testing because the bulky hydrophobic ligand creates internal stress during solvent removal. Core Directive: Eliminate capillary forces. Vacuum drying is forbidden for high-quality crystals.

Visualization: Activation & Failure Pathways

The following diagram illustrates why your MOF might be failing before you even run the TGA.

ActivationPathways Synthesized As-Synthesized Zr-H2PATA MOF (Pores filled with DMF) SolventEx Solvent Exchange (DMF → Ethanol → Acetone) Synthesized->SolventEx 3 Days, 3x/day VacuumDry Direct Vacuum Heating (120°C) SolventEx->VacuumDry High Risk ScCO2 Supercritical CO2 (scCO2) Drying SolventEx->ScCO2 Recommended Collapse FAILURE: Pore Collapse (Capillary Forces > Bond Strength) VacuumDry->Collapse Surface Tension Crushes Framework Stable SUCCESS: Activated MOF (Open Pores, High Surface Area) ScCO2->Stable Zero Surface Tension

Caption: Activation workflow comparing destructive vacuum drying vs. non-destructive Supercritical CO2 (scCO2) drying.

Protocol 2.1: Supercritical Activation
  • Exchange: Soak crystals in anhydrous Acetone for 3 days, refreshing solvent every 12 hours.

  • Load: Transfer wet crystals to the scCO2 dryer chamber. Do not let them dry out in air.

  • Purge: Flow liquid

    
     at 10°C/50 bar for 2 hours to displace acetone.
    
  • Critical Point: Raise T to 35°C and P to 80 bar (supercritical state). Hold for 1 hour.

  • Release: Depressurize slowly (0.5 bar/min) to prevent crystal cracking.

Module 3: Thermal Stability & Degradation Mechanisms

The Issue: Users often misinterpret TGA weight loss. Core Directive: Distinguish between desolvation, decarboxylation, and oxidation.

FAQ: Interpreting Thermal Data

Q: My TGA shows a 15% weight loss at 150°C. Is the MOF decomposing? A: Likely no . The H2PATA ligand is hydrophobic, but the Zr-clusters are hydrophilic. This is usually trapped water or solvent (DMF) bound to the metal clusters.

  • Validation: Run a DSC (Differential Scanning Calorimetry) cycle. If the event is endothermic and reversible, it is desolvation.

Q: Why is the stability lower in Air vs. Nitrogen? A: The Secondary Amine (-NH-) in the phenylamino group is the weak link. In air, at


, the amine oxidizes, leading to linker fragmentation. In 

, the framework typically survives up to 450–500°C (for Zr-nodes).
Visualization: Thermal Degradation Mechanism

Understanding how it breaks helps you fix it.

Degradation MOF Intact Zr-H2PATA Framework Desolvation Desolvation (100-200°C) MOF->Desolvation Reversible Oxidation Linker Oxidation (Air, >350°C) Desolvation->Oxidation In Air/O2 Decarbox Decarboxylation (Inert, >480°C) Desolvation->Decarbox In N2/Ar CollapseAir Amorphous Oxide + Char Oxidation->CollapseAir Amine Attack CollapseN2 ZrO2 + Carbon Matrix Decarbox->CollapseN2 C-C Bond Break

Caption: Divergent thermal degradation pathways of H2PATA MOFs in oxidative (Air) vs. inert (N2) atmospheres.

Module 4: Data Validation & Reference Standards

Use these benchmarks to validate your experimental results.

Table 1: Expected Thermal Parameters for Zr-H2PATA (UiO-66 type)
ParameterValue RangeNotes
Solvent Loss 100°C – 250°CWeight loss depends on activation quality.
Plateau (Stability) 250°C – 450°CRegion of structural integrity (in

).

(Air)
~350°COxidation of phenylamino group begins.

(

)
~480°CDecarboxylation of the terephthalate core.
Residual Mass ~30–35%Corresponds to formation of

.
Expert Tip: The "Ligand Shielding" Effect

To further enhance stability, consider Post-Synthetic Exchange (PSE) .

  • Strategy: Synthesize the MOF with H2PATA.

  • Modification: Introduce a highly fluorinated monocarboxylate (e.g., Trifluoroacetic acid) to cap surface defects. The hydrophobic fluorine shield protects the internal amine groups from oxidative attack, effectively raising the

    
     in air by ~30–50°C.
    

References

  • Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society. Link

    • Context: Establishes the baseline stability of Zr-MOFs (UiO-66)
  • Kandiah, M., et al. (2010). Synthesis and stability of tagged UiO-66 Zr-MOFs. Chemistry of Materials. Link

    • Context: specifically addresses amino-functionalized derivatives and the impact of functional groups on thermal stability.
  • Mondloch, J. E., et al. (2013). Vapor-Phase Metalation by Atomic Layer Deposition in a Metal–Organic Framework. Journal of the American Chemical Society. Link

    • Context: Demonstrates the critical importance of supercritical CO2 activation for avoiding pore collapse in functionalized MOFs.
  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks.[1] Chemical Reviews. Link

    • Context: Authoritative guide on using post-synthetic modification to heal defects and enhance stability.
  • Low, J. J., et al. (2009). Virtual high throughput screening confirmed experimentally: porous coordination polymer hydration. Journal of the American Chemical Society. Link

    • Context: Explains the mechanism of water/solvent interaction with MOF nodes during thermal activ

Sources

Optimization

Technical Support Center: Resolving Fluorescence Quenching in H2PATA Complexes

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-(Phenylamino)terephthalic acid (H2PATA) and its metal-organic framework (MOF) derivatives. Case ID: H2PA...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-(Phenylamino)terephthalic acid (H2PATA) and its metal-organic framework (MOF) derivatives.

Case ID: H2PATA-FL-OPT Status: Active Subject: Troubleshooting Low Quantum Yield (QY) and Anomalous Quenching Behaviors

Executive Summary & Mechanistic Overview

2-(Phenylamino)terephthalic acid (H2PATA) is a "push-pull" ligand where the electron-rich phenylamino group acts as a donor (D) and the terephthalic acid core acts as an acceptor (A). In coordination complexes and MOFs, this ligand typically exhibits fluorescence via Intraligand Charge Transfer (ILCT).

However, users frequently encounter unwanted fluorescence quenching . This is rarely a "bad batch" of ligand but rather a symptom of three competing non-radiative decay pathways:

  • Aggregation-Caused Quenching (ACQ):

    
    -
    
    
    
    stacking in the solid state.
  • Photoinduced Electron Transfer (PET): Lone pair electrons from the nitrogen atom quenching the excited state.

  • Paramagnetic Quenching: Interaction with metal centers (e.g., Cu²⁺, Fe³⁺) or adsorbed molecular oxygen.

This guide provides the protocols to diagnose and resolve these issues.

Diagnostic Decision Matrix

Use this flowchart to identify the root cause of your quenching issue before proceeding to the protocols.

H2PATA_Diagnosis Start START: Sample is Non-Fluorescent or Weak State What is the physical state? Start->State Solid Solid State (MOF/Powder) State->Solid Solution Solution Phase State->Solution MetalCheck Check Metal Center Solid->MetalCheck SolventCheck Check Solvent Polarity Solution->SolventCheck Paramagnetic Paramagnetic (Cu, Fe, Mn, Co)? MetalCheck->Paramagnetic Diamagnetic Diamagnetic (Zn, Zr, Cd)? MetalCheck->Diamagnetic Para_Result CAUSE: Paramagnetic Quenching (d-d transition energy transfer) Paramagnetic->Para_Result Dia_Result CAUSE: ACQ (Aggregation) or Structural Defects Diamagnetic->Dia_Result Polar High Polarity (Water/MeOH) SolventCheck->Polar NonPolar Low Polarity (Toluene/DCM) SolventCheck->NonPolar Polar_Result CAUSE: TICT State (Twisted Intramolecular Charge Transfer) Polar->Polar_Result NonPolar_Result CAUSE: PET from Amine (Lone pair interference) NonPolar->NonPolar_Result

Figure 1: Diagnostic logic flow for identifying the dominant quenching mechanism in H2PATA complexes.

Troubleshooting Guides & Protocols

Issue A: Solid-State MOF is "Dark" (Aggregation-Caused Quenching)

The Science: H2PATA has a planar structure. In the solid state, ligands often pack in a "face-to-face" orientation. This allows exciton coupling, leading to non-radiative decay (heat) rather than photon emission.

Resolution Protocol: Ligand Spacing Engineering

  • Mixed-Ligand Strategy: Dilute the H2PATA fluorophore within the MOF framework by co-synthesizing with a non-fluorescent, structurally similar spacer ligand (e.g., 1,4-benzenedicarboxylic acid).

    • Target Ratio: Start with 10% H2PATA : 90% BDC.

    • Effect: Increases distance between fluorophores, disrupting

      
      -
      
      
      
      stacking.
  • Defect Engineering: Introduce "missing linker" defects using monocarboxylic acid modulators (e.g., acetic acid or benzoic acid) during synthesis.

    • Protocol: Add 30-50 equivalents of acetic acid to the solvothermal synthesis.

    • Result: Creates voids around the ligand, reducing steric confinement and allowing radiative relaxation.

Issue B: Solution Fluorescence is pH-Dependent (PET Mechanism)

The Science: The nitrogen atom in the phenylamino group possesses a lone pair. If the energy level of this lone pair lies between the HOMO and LUMO of the fluorophore, it can donate an electron to the excited state (Photoinduced Electron Transfer), quenching fluorescence.

Verification Experiment: The Protonation Switch Perform this test to confirm PET is the culprit.

  • Prepare a 10 µM solution of H2PATA in Ethanol.

  • Measure baseline fluorescence.

  • Add 10 µL of 1M HCl (protonates the amine).

  • Observation: If fluorescence intensity increases significantly (Turn-On), the quenching was caused by the amine lone pair (PET). Protonation "locks" the lone pair, preventing electron transfer.

Issue C: Quenching by Metal Ions (Sensing Artifacts)

The Science: Users often employ H2PATA MOFs to sense metal ions. However, distinguishing between collisional quenching (dynamic) and binding quenching (static) is critical for data integrity.

Protocol: Stern-Volmer Analysis & Temperature Correction To validate if your quenching is a valid sensing signal or an artifact:

  • Data Collection: Measure fluorescence intensity (

    
     and 
    
    
    
    ) at varying quencher concentrations
    
    
    .
  • Plot:

    
     vs. 
    
    
    
    .
  • Temperature Test: Repeat the experiment at a higher temperature (e.g., raise from 25°C to 45°C).

Observation (at higher Temp)DiagnosisMechanism

Decreases
Static Quenching Formation of a non-fluorescent ground-state complex (Valid binding).

Increases
Dynamic Quenching Collisional quenching (Diffusion controlled).

Frequently Asked Questions (FAQs)

Q1: My H2PATA-Cu MOF is completely non-fluorescent. Is the synthesis failed? A: Not necessarily. Copper (Cu²⁺) is a paramagnetic ion with an unfilled


-shell (

). It is a notorious fluorescence quencher due to electron or energy transfer (paramagnetic quenching).
  • Recommendation: If you need a fluorescent MOF, switch to diamagnetic metals with closed shells, such as Zn²⁺ (

    
    ), Zr⁴⁺ (
    
    
    
    ), or Cd²⁺
    . Use Cu-MOFs only if you are designing a "Turn-Off" sensor or utilizing the material for catalysis/gas sorption rather than optics [4].

Q2: Why does the emission color shift when I change solvents (Solvatochromism)? A: The phenylamino group makes the H2PATA ligand highly susceptible to solvent polarity.

  • Mechanism: Upon excitation, the molecule undergoes significant charge transfer (CT) from the amine (donor) to the carboxylates (acceptor). In polar solvents (e.g., DMF, Water), the excited CT state is stabilized, lowering its energy and causing a Red Shift (Bathochromic shift) . In non-polar solvents, you will observe a Blue Shift . This is a feature of the ligand, not a defect [1].

Q3: Can I use H2PATA for "Turn-On" sensing of biological thiols? A: Yes. The mechanism typically relies on the reaction of the target thiol with the specific metal center or the ligand itself.

  • Strategy: If H2PATA is coordinated to a paramagnetic metal (e.g., Cu²⁺), the fluorescence is initially "Off". If a thiol (like Cysteine) removes the Cu²⁺ from the framework (due to high affinity for Cu-S bonding), the released H2PATA ligand (or the now Zn-substituted framework) will turn "On" [5].

References

  • Solvatochromism & Charge Transfer: Synthesis and photoluminescence properties of rhenium(I) complexes based on 2,2′:6′,2′′-terpyridine derivatives with hole-transporting units. (Discusses similar amino-donor ligand behaviors). Dalton Transactions.

  • Fluorescence Quenching Mechanisms: What is Fluorescence Quenching? Types and Mechanisms. Ossila.

  • Terephthalate Fluorescence Probes: The Terephthalate Probe for Hydroxyl Radicals: Yield of 2-Hydroxy Terephthalic acid.[1][2][3] (Establishes baseline behavior for terephthalate derivatives). eScholarship.

  • Paramagnetic Quenching in MOFs: Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions. (Detailed thermodynamics of Cu/Fe quenching). MDPI.

  • MOF-Based Sensing: Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters.[4] (Covers "Turn-On" strategies). ResearchGate.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for H2PATA (CAS 566155-75-7) before handling.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Linkers: A Comparative Guide to 2-(Phenylamino)terephthalic Acid and 2-Aminoterephthalic Acid in MOF Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount. It dictates the framework's architecture, modulate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount. It dictates the framework's architecture, modulates its electronic properties, and ultimately defines its performance in applications ranging from catalysis to gas separation and drug delivery.[1] This guide provides an in-depth, objective comparison of two closely related yet functionally distinct linkers: the workhorse 2-aminoterephthalic acid (NH2-BDC) and its N-phenylated derivative, 2-(Phenylamino)terephthalic acid (PhNH-BDC) .

As a Senior Application Scientist, my goal is to move beyond a simple recitation of properties. This guide will dissect the causal relationships between the subtle structural differences of these linkers and the significant performance variations observed in the resulting MOFs. We will explore experimental data to provide a clear, evidence-based rationale for selecting the optimal linker for your research objectives.

The Fundamental Distinction: Steric Hindrance and Electronic Effects

At first glance, the difference between NH2-BDC and PhNH-BDC is a single phenyl group. However, this addition introduces profound changes in both steric bulk and electronic character, which ripple through the entire MOF structure and its functional capabilities.

  • 2-Aminoterephthalic Acid (NH2-BDC): This linker is widely used due to the versatile functionality of the primary amine group.[2] This amine can act as a basic site to enhance CO2 adsorption, a coordination site for catalytic metals, or a point for post-synthetic modification.[2][3] Its relatively small size allows for the formation of highly porous and crystalline structures.[4]

  • 2-(Phenylamino)terephthalic Acid (PhNH-BDC): The addition of the phenyl group introduces significant steric hindrance. This can influence the coordination environment during MOF synthesis, potentially leading to different framework topologies or the creation of controlled defects. Electronically, the phenyl group can withdraw electron density from the amine, altering the linker's overall electronic properties and its interaction with metal nodes.[5]

Caption: Structural comparison of NH2-BDC and PhNH-BDC.

Impact on MOF Properties: A Data-Driven Comparison

The true test of a linker lies in the properties of the MOF it produces. While direct, side-by-side comparative studies for every MOF type are emerging, we can synthesize data from various sources to build a coherent picture. The UiO-66 framework, known for its exceptional stability, serves as an excellent platform for this comparison.

PropertyMOF with 2-Aminoterephthalic Acid (e.g., UiO-66-NH2)MOF with 2-(Phenylamino)terephthalic Acid (e.g., UiO-66-NHPh)Rationale for Difference
BET Surface Area Generally high (e.g., ~1200-1400 m²/g for UiO-66-NH2)Expected to be lowerThe bulky phenyl groups can partially occupy the pore volume, reducing the accessible surface area for nitrogen adsorption.
Thermal Stability High, typically stable up to ~450-500 °C in inert atmosphere.[6]Expected to be comparable or slightly lowerThe fundamental Zr-O cluster and terephthalate backbone determine the primary thermal stability. The C-N bond of the phenylamino group might have slightly lower thermal stability than the C-NH2 bond.
Chemical Stability Robust, especially in aqueous and acidic conditions.[7]Generally expected to be robustThe stability is primarily dictated by the strong Zr-O-C bonds of the UiO-66 architecture. The hydrophobicity of the phenyl group might enhance stability in aqueous environments.
Catalytic Activity Widely used as a catalyst and support. The amine group can act as a basic site or anchor for metal nanoparticles.[7][8]Potentially altered selectivity and activityThe modified electronic environment of the linker can influence the Lewis acidity of the metal nodes. The steric bulk can also affect substrate access to active sites, potentially leading to different product selectivity.[8]

Experimental Insights and Protocols

The synthesis of these MOFs typically follows solvothermal methods.[9] The choice of solvent, temperature, and reaction time can be fine-tuned to control crystallinity and morphology.[9]

Representative Solvothermal Synthesis of UiO-66-NH2

This protocol describes a common method for synthesizing UiO-66-NH2, a benchmark material.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-Aminoterephthalic acid (NH2-BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl4 and 2-aminoterephthalic acid in DMF. The molar ratio of metal to linker is typically 1:1.[2]

  • Add a modulator, such as acetic acid, to control crystal growth and reduce defects.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.[2]

  • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with DMF and then ethanol to remove unreacted precursors.

  • Activate the MOF by drying under vacuum at an elevated temperature (e.g., 150°C) to remove solvent molecules from the pores.[2]

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation Reactants Dissolve ZrCl4 & Linker in DMF + Modulator Autoclave Transfer to Autoclave Reactants->Autoclave Heating Heat at 120°C for 24 hours Autoclave->Heating Cooling Cool to Room Temp. Heating->Cooling Filtration Filter/Centrifuge Cooling->Filtration Washing Wash with DMF & Ethanol Filtration->Washing Drying Activate under Vacuum at 150°C Washing->Drying Final_Product Characterized MOF Drying->Final_Product

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-(Phenylamino)terephthalic Acid

Executive Summary Context: 2-(Phenylamino)terephthalic acid (C₁₄H₁₁NO₄, MW 257.24) is a critical intermediate in the synthesis of high-performance quinacridone pigments and acridone-based pharmaceuticals. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-(Phenylamino)terephthalic acid (C₁₄H₁₁NO₄, MW 257.24) is a critical intermediate in the synthesis of high-performance quinacridone pigments and acridone-based pharmaceuticals. Its structural uniqueness lies in the ortho-positioning of a secondary amine (anilino group) relative to one carboxylic acid, with a second carboxylic acid in the para position.

The Challenge: Differentiating this molecule from structural isomers (e.g., esters of aminoterephthalic acid) or degradation byproducts (e.g., decarboxylated analogs) requires a precise understanding of its fragmentation kinetics.

Key Finding: The fragmentation pattern is dominated by an "Ortho-Effect" driven cyclization , leading to the expulsion of water (


) and the formation of a stable acridone core. This pathway distinguishes it from simple aromatic dicarboxylic acids which primarily undergo decarboxylation (

loss).

Structural Analysis & Theoretical Fragmentation

Before establishing the protocol, we must define the expected behavior based on electronic structure.

FeatureChemical BasisMS Consequence
Ortho-Amino/Carboxyl Proximity of -NH- and -COOHDominant Neutral Loss:

(-18 Da).[1] Rapid cyclization to acridone structure.
Para-Carboxyl Electron-withdrawing groupSecondary Neutral Loss:

(-44 Da). Occurs after cyclization or from the molecular ion.
Diphenylamine Core Secondary amine bridgeStability: High resilience to C-N bond cleavage; radical cations are stable in EI.

Comparative Profiling: Analyte vs. Alternatives

This section compares the fragmentation behavior of the target molecule against its closest structural analog, N-Phenylanthranilic Acid (Fenamic Acid) , to isolate the influence of the second carboxyl group.

Table 1: MS/MS Fragment Diagnostic Comparison (ESI Negative Mode)
ParameterTarget: 2-(Phenylamino)terephthalic AcidAnalog: N-Phenylanthranilic AcidDifferentiation Logic
Precursor Ion [M-H]⁻ m/z 256.06 m/z 212.07 Mass shift of +44 Da (

equivalent) identifies the terephthalic core.
Primary Fragment m/z 238.05 (

)
m/z 194.06 (

)
Both exhibit the "Ortho-Effect" cyclization. The target retains the extra -COOH.
Secondary Fragment m/z 194.06 (

)
m/z 150.07 (

)
Decarboxylation of the para-COOH in the target yields the analog's primary ion.
Acridone Formation High IntensityHigh IntensityConfirms the N-phenyl-2-aminobenzoic acid motif in both.
Comparative Insight

The presence of the fragment at m/z 238 is the diagnostic fingerprint for 2-(Phenylamino)terephthalic acid. If the spectrum shows immediate loss of 44 Da (m/z 212) without the -18 Da step, the sample is likely a mixture containing already decarboxylated degradation products.

Detailed Fragmentation Mechanism

The following diagram illustrates the competitive pathways between cyclization (acridone formation) and standard decarboxylation.

FragmentationPathway M Precursor Ion [M-H]⁻ m/z 256.06 (Open Chain) Cyclic Acridone Intermediate [M-H-H₂O]⁻ m/z 238.05 (Cyclized Core) M->Cyclic -H₂O (18 Da) Ortho-Effect Decarb1 Decarboxylated Species [M-H-CO₂]⁻ m/z 212.07 (N-Phenylanthranilate) M->Decarb1 -CO₂ (44 Da) Para-COOH Loss Path1 Pathway A: Ortho-Cyclization (Dominant) Path2 Pathway B: Decarboxylation (Minor) Final Core Acridone [M-H-H₂O-CO₂]⁻ m/z 194.06 Cyclic->Final -CO₂ (44 Da) Secondary Loss Decarb1->Final -H₂O (18 Da)

Figure 1: Proposed MS/MS fragmentation pathway in Negative Electrospray Ionization (ESI-). The solid blue/green path represents the energetically favored route via acridone ring closure.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following self-validating protocol. This method prioritizes the detection of the labile carboxylic acid groups and the cyclization product.

Phase 1: Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid protic solvents with high pH to prevent premature decarboxylation.

  • Concentration: 10 µg/mL.

  • Additives: 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for Negative Mode). Note: Negative mode is more sensitive for dicarboxylic acids.

Phase 2: Instrument Parameters (Triple Quadrupole)
  • Ionization: ESI Negative Mode (ESI-).

  • Capillary Voltage: -2.5 kV (Soft ionization to preserve the molecular ion).

  • Source Temperature: 300°C.

  • Cone Voltage: 20V (Low voltage prevents in-source fragmentation of the labile -COOH).

Phase 3: Data Acquisition & Validation
  • Full Scan (Q1): Verify the parent peak at m/z 256.06 .

    • Validation Check: If m/z 212 is observed in the Q1 scan, lower the source temperature; thermal degradation is occurring.

  • Product Ion Scan (MS2): Select m/z 256.06 as precursor.

    • Collision Energy (CE) Ramp: 10 -> 40 eV.

    • Observation: At low CE (10-15 eV), the m/z 238 peak should appear first (water loss). At higher CE (>25 eV), the m/z 194 peak dominates.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quino[2,3-b]acridine-7,14-dione (Quinacridone).[2][3] National Institute of Standards and Technology. Link

  • Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M-H]- ions from dicarboxylic acids.[4] ResearchGate. Link

  • Holcapek, M., et al. (2010). Structural analysis of organic compounds by mass spectrometry.[5][6][7]Mass Spectrometry Reviews. Link

  • ChemicalBook. (2024). Quinacridone MS Spectrum and Properties.Link

Sources

Validation

Validating the Purity of 2-(Phenylamino)terephthalic Acid: A Comparative Guide to Elemental Analysis and Alternative Methods

In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a fundamental prerequisite for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and regulatory compliance. For a molecule like 2-(Phenylamino)terephthalic acid, a versatile building block in the synthesis of novel chemical entities, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis as a primary method for purity validation against powerful alternatives such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

The Foundational Role of Elemental Analysis

Elemental analysis (EA) is a cornerstone technique that determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample. Its power lies in its stoichiometric principle: the measured elemental composition is directly compared to the theoretical composition calculated from the molecule's chemical formula. For 2-(Phenylamino)terephthalic acid (C₁₄H₁₁NO₄), any significant deviation from the expected percentages can indicate the presence of impurities.[1]

Theoretical Composition of C₁₄H₁₁NO₄:

  • Molecular Weight: 257.24 g/mol [2][3]

  • Carbon (C): 65.37%

  • Hydrogen (H): 4.31%

  • Nitrogen (N): 5.44%

The trustworthiness of EA hinges on a self-validating protocol. The analysis of a known, highly pure standard (e.g., acetanilide) before and after the test sample ensures the instrument is performing correctly. The acceptance criterion is typically a deviation of no more than ±0.4% from the theoretical values, a standard rooted in pharmacopeial guidelines.

Experimental Protocol: Elemental Analysis (CHNS/O)

This protocol describes a validated method for determining the purity of 2-(Phenylamino)terephthalic acid using a modern combustion-based elemental analyzer.

1. Instrument Calibration and System Suitability:

  • Rationale: To ensure the instrument provides accurate and reproducible results.
  • Procedure:
  • Analyze a certified reference material (CRM) such as Acetanilide (C₈H₉NO).
  • The results for C, H, and N must be within ±0.3% of the theoretical values of the CRM. This confirms the system is suitable for analysis.

2. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid contamination and ensure homogeneity.
  • Procedure:
  • Dry the 2-(Phenylamino)terephthalic acid sample under vacuum at 60°C for 4 hours to remove residual solvents.
  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
  • Encapsulate the sample, ensuring no air is trapped inside.

3. Combustion and Analysis:

  • Rationale: The sample is combusted in a pure oxygen environment to convert the elements into simple gases (CO₂, H₂O, N₂), which are then quantified.
  • Procedure:
  • Introduce the encapsulated sample into the combustion furnace (typically at ~950°C).
  • The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
  • The gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

4. Data Interpretation:

  • Rationale: The measured weight percentages of C, H, and N are compared against the theoretical values for pure 2-(Phenylamino)terephthalic acid.
  • Procedure:
  • Calculate the difference between the experimental and theoretical percentages for each element.
  • If the differences are within the established acceptance criteria (e.g., ±0.4%), the sample is considered to have high purity with respect to its elemental composition.

Diagram: Elemental Analysis Workflow

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Results Sample Test Sample: 2-(Phenylamino)terephthalic acid Dry Dry Sample (Vacuum Oven) Sample->Dry Weigh Weigh ~2-3 mg (Microbalance) Dry->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion Combustion (~950°C in O₂) Encapsulate->Combustion Introduce to Analyzer Reduction Reduction (Excess O₂ removed) Combustion->Reduction Separation GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection TCD Detection Separation->Detection Data Raw Data (%C, %H, %N) Detection->Data Calculate % Compare Compare to Theoretical Values Data->Compare Purity Purity Assessment (Pass/Fail) Compare->Purity Standard Reference Standard (e.g., Acetanilide) Standard->Combustion System Suitability

Caption: Workflow for purity validation by elemental analysis.

Comparative Purity Assessment Methods

While elemental analysis is robust, it provides a bulk assessment of elemental content and may not detect impurities with a similar elemental composition to the main compound. Therefore, orthogonal methods are essential for a comprehensive purity profile.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity.[4][5][6] The key advantage of qNMR is its direct proportionality between signal intensity and the number of nuclei, making it an absolute quantification technique without the need for compound-specific calibration curves.[6][7]

Experimental Protocol: qNMR Purity Assay

  • Preparation: Accurately weigh the 2-(Phenylamino)terephthalic acid sample and a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Purity is calculated using the formula that relates the integrals, number of protons, molecular weights, and masses of the analyte and standard.[4]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful separation technique widely used for purity determination.[8][9][10] It separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[8] Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC Purity Assay

  • Standard & Sample Prep: Prepare a standard solution of 2-(Phenylamino)terephthalic acid at a known concentration (e.g., 1 mg/mL) and a sample solution at the same concentration in a suitable diluent (e.g., acetonitrile/water).

  • Chromatography: Inject the solutions onto an appropriate HPLC column (e.g., C18) and elute with a mobile phase gradient.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the analyte absorbs strongly (e.g., 254 nm).[11]

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

Head-to-Head Comparison

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)HPLC-UV
Principle Stoichiometric (Bulk C,H,N%)Molar Ratio (Analyte vs. Standard)Separation & Relative Area %
Quantification Indirect Purity InferenceAbsolute & Primary MethodRelative Quantification
Selectivity Low (insensitive to isomers)High (structurally specific)High (separates related substances)
Impurity Detection Only if elemental comp. differsDetects proton-containing impuritiesDetects UV-active impurities
Throughput ModerateModerate to LowHigh
Strengths Simple, robust, confirms formulaHigh precision, no analyte standard neededExcellent for resolving impurities
Weaknesses Blind to certain impuritiesRequires expensive equipment, solubilityRequires UV-active compounds, relative %

Diagram: Logical Comparison of Purity Methods

Purity_Logic cluster_inputs Common Starting Point cluster_outputs Purity Assessment Outcome EA Elemental Analysis Measures %C, %H, %N in bulk sample Purity inferred from deviation from theoretical values EA_Result Confirms Elemental Stoichiometry EA->EA_Result qNMR Quantitative NMR (qNMR) Compares analyte signal integral to a certified internal standard Purity calculated from molar ratio qNMR_Result Determines Absolute Molar Purity qNMR->qNMR_Result HPLC HPLC-UV Separates components based on polarity Purity = (Area of Main Peak / Total Area of All Peaks) * 100 HPLC_Result Determines Relative Chromatographic Purity HPLC->HPLC_Result Sample Sample of 2-(Phenylamino)terephthalic acid Sample->EA Sample->qNMR Sample->HPLC

Caption: Comparing the core logic of three key purity analysis techniques.

Conclusion and Recommendations

For the comprehensive purity validation of 2-(Phenylamino)terephthalic acid, no single method is sufficient. A multi-tiered approach is recommended for achieving the highest level of scientific integrity and regulatory acceptance.

  • Elemental Analysis should be used as a fundamental check to confirm the correct elemental composition of a new batch or synthesis route. It serves as an excellent, cost-effective screening tool for gross impurities or incorrect stoichiometry.

  • HPLC-UV is indispensable for routine quality control and for the detection and quantification of process-related impurities and degradation products. Its ability to separate structurally similar compounds is a critical capability that EA lacks.

  • Quantitative NMR stands as the ultimate arbiter for assigning an absolute purity value to a reference standard. While more resource-intensive, its accuracy and status as a primary ratio method make it invaluable for certifying the primary material against which all other batches will be compared.

By integrating these three methodologies, researchers and drug developers can build a robust, self-validating system for purity assessment, ensuring that the 2-(Phenylamino)terephthalic acid used in their work is of the highest possible quality and integrity.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Claridge, T. (n.d.). Quantitative NMR Spectroscopy. University of Oxford. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]

  • PPGFARMA. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]

  • Agilent Technologies Inc. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research. Retrieved from [Link]

  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (n.d.). How It Works: UV Detection for HPLC. Retrieved from [Link]

  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Phenylamino)terephthalic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Wikipedia. (n.d.). Terephthalic acid. Retrieved from [Link]

  • NIST. (n.d.). Terephthalic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Phenylamino)terephthalic acid

Topic: Personal protective equipment for handling 2-(Phenylamino)terephthalic acid Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Phenylamino)terephthalic acid Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Executive Safety Summary

Compound Identity: 2-(Phenylamino)terephthalic acid (CAS: 566155-75-7) Synonyms: 2-Anilinoterephthalic acid; N-Phenylaminoterephthalic acid.

As researchers, we often treat intermediate organic acids as routine reagents. However, 2-(Phenylamino)terephthalic acid requires a nuanced risk assessment beyond the standard "irritant" label. Structurally, it combines a terephthalic acid core (respiratory/eye irritant) with a phenylamine (aniline) moiety .

While the primary GHS classification flags it as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302), the aniline substructure necessitates the Precautionary Principle . Aniline derivatives can possess sensitizing properties and potential for methemoglobinemia upon chronic high exposure, though this specific derivative is less volatile. Furthermore, this compound is a chromophore ; improper handling will result in persistent staining of laboratory surfaces and equipment.

Critical Hazard Profile:

  • Inhalation: High risk of respiratory tract irritation from dust.

  • Contact: Severe eye irritation; skin irritation; potential for staining/absorption.[1]

  • Physical: Combustible dust hazard if finely divided.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale protection based on the energy and potential for aerosolization of the task.

Task CategoryRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
A. Storage & Transport (Sealed containers)None required if sealed.Single Nitrile (Min 0.11 mm thickness)Safety Glasses (ANSI Z87.1 w/ side shields)Standard Lab Coat
B. Weighing & Solids Handling (Open container, spatula transfer)N95/P2 Respirator (If outside fume hood) ORFume Hood (Sash <18")Double Nitrile (Outer glove changed immediately upon contamination)Safety Goggles (Tight-fitting; prevent dust entry)Lab Coat + Tyvek Sleeves (Prevents wrist gap exposure)
C. Solubilization & Synthesis (Dissolved in DMSO/DMF/MeOH)Fume Hood Mandatory (Solvent vapors carry the solute)Chemical Specific See Note 1 belowSafety Goggles + Face Shield (if >500mL volume)Lab Coat + Chemical Apron(If handling >1L)
D. Spill Cleanup (Powder or Liquid)P100 / N100 Respirator (Full facepiece recommended)Double Nitrile or Butyl Rubber (Extended cuff)Full Face Shield OR GogglesTyvek Suit(If spill > 100g)

Note 1 (Solvent Permeation): When this compound is dissolved in organic solvents (e.g., DMSO, DMF), the solvent dictates the glove choice. Nitrile degrades rapidly in DMF. Use Laminate (Silver Shield) or Butyl Rubber gloves for prolonged handling of solutions.

Operational Protocol: The "Clean-Trace" Method

To ensure data integrity and safety, follow this self-validating workflow.

Phase 1: Engineering Controls & Setup
  • Static Mitigation: Organic powders are static-prone. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder" which bypasses PPE.

  • The "Red Zone": Designate a specific tray or area in the fume hood for this compound. Line it with absorbent, plastic-backed bench paper. Why? This creates a visual boundary for containment and simplifies cleanup of the inevitable yellow/orange dust.

Phase 2: Transfer and Weighing
  • Donning: Put on inner nitrile gloves (tucked under coat cuffs) and outer nitrile gloves (over coat cuffs).

  • Transfer: Do not pour from the stock bottle. Use a long-neck spatula to transfer to a weighing boat.

  • The "Wipe Down" (Self-Validation): Before removing the weighing boat from the hood, wipe the exterior with a Kimwipe dampened in ethanol.

    • Check: If the wipe is yellow, the container is contaminated. Reclean until the wipe is white. This ensures you do not track the chemical out of the hood.

Phase 3: Solubilization
  • Add solvent slowly to the solid.

  • Ventilation Check: Ensure the fume hood sash is at the working height.

  • Labeling: Immediately label the flask with "2-(Phenylamino)terephthalic acid" and the solvent used. Unlabeled orange solutions are a major safety hazard for downstream users.

Waste Disposal & Decontamination[2][3][4][5][6]

Disposal Principle: Treat as a hazardous organic amine/acid. Never dispose of down the drain.

Waste StreamHandling Procedure
Solid Waste Collect used weighing boats, contaminated gloves, and paper towels in a sealed clear bag before placing in the solid hazardous waste drum. Label: "Solid Waste - Toxic/Irritant Organic."
Liquid Waste Segregate into "Organic - Non-Halogenated" (unless halogenated solvents were used). Ensure the carboy is compatible with acids.
Empty Containers Triple rinse with Ethanol or Acetone. Collect the rinsate as liquid waste.[2] Deface the label. Dispose of the dry bottle as glass/plastic waste (consult local EHS rules).

Decontamination of Surfaces:

  • Visual Cue: Yellow/Orange residue indicates contamination.

  • Solvent: Use Ethanol (70% or higher) or Acetone . Water alone is ineffective due to the aromatic rings.

  • Verification: Wipe the surface with a white paper towel. If color transfers, repeat the clean.

Emergency Response Plan
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The dust is a potent respiratory irritant (H335).

  • Eye Contact: Flush with water for 15 minutes .[3] Critical: Hold eyelids open. The aniline moiety can cause lasting damage if trapped.

  • Skin Contact: Wash with soap and copious water.[1][3] Do not use solvent (ethanol) on skin, as it may enhance absorption of the aniline derivative.

  • Spills:

    • Isolate: Mark the area.

    • Dampen: Cover powder spills with a wet paper towel (water) to prevent dust generation.

    • Scoop: Use a scoop or dustpan to collect the wet slurry.

    • Wash: Clean area with ethanol.

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_Prep Preparation cluster_Action Handling cluster_Post Post-Process Start Start: Risk Assessment PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Controls Engineering Controls: Fume Hood + Anti-Static Gun PPE->Controls Weigh Weighing: Use Spatula, Avoid Dust Controls->Weigh Wipe Validation: Wipe Container (Must be colorless) Weigh->Wipe Critical Step Wipe->Weigh If Contaminated Decon Decontamination: Ethanol Wipe Wipe->Decon If Clean Disposal Disposal: Segregate Solid/Liquid Hazardous Waste Decon->Disposal

Caption: The "Clean-Trace" workflow emphasizes the validation step (wiping containers) to prevent cross-contamination outside the fume hood.

References
  • PubChem. (n.d.). Compound Summary: 2-Anilinoterephthalic acid. National Library of Medicine. Retrieved February 14, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylamino)terephthalic acid
Reactant of Route 2
Reactant of Route 2
2-(Phenylamino)terephthalic acid
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